Megestrol Acetate
Description
This compound is a steroid ester resulting from the formal condensation of the hydroxy group of megestrol with the carboxy group of acetic acid. It is an appetite stimulant used for the treatment of anorexia and cachexia. Also used for birth control and for the treatment of breast cancer. It has a role as an antineoplastic agent, an appetite enhancer, a contraceptive drug, a progestin and a synthetic oral contraceptive. It is a steroid ester, an acetate ester, a 20-oxo steroid and a 3-oxo-Delta(4) steroid. It is functionally related to a megestrol.
17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione. A progestational hormone used most commonly as the acetate ester. As the acetate, it is more potent than progesterone both as a progestagen and as an ovulation inhibitor. It has also been used in the palliative treatment of breast cancer.
This compound is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, this compound binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 6 approved and 15 investigational indications.
This compound is a progestogen with actions and uses similar to those of the progestogens in general. It also has anti-androgenic properties. It is given by mouth in the palliative treatment or as an adjunct to other therapy in endometrial carcinoma and in breast cancer. This compound has been approved to treat anorexia and cachexia. (From Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
See also: Megestrol (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040683 | |
| Record name | Megestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-33-5 | |
| Record name | Megestrol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Megestrol acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Megestrol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00351 | |
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| Record name | MEGESTROL ACETATE | |
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| Record name | Megestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEGESTROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
218.0-220.0 °C | |
| Record name | Megestrol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Synthesis and Chemical Properties of Megestrol Acetate: A Technical Guide
Megestrol acetate is a synthetic progestin, a derivative of progesterone, with significant applications in the treatment of breast and endometrial cancers, as well as in managing cachexia and anorexia.[1][2] This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
Chemical Properties
This compound, chemically known as 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione, is a white, crystalline solid.[1][3] It is a steroid ester derived from megestrol.[4] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| Molecular Formula | C24H32O4 | [1] |
| Molar Mass | 384.516 g·mol−1 | [1] |
| Melting Point | 217-220 °C | [5] |
| Solubility in Water (37°C) | 2 mcg/mL | [3] |
| Solubility in Plasma (37°C) | 24 mcg/mL | [3] |
| Other Solubilities | Practically insoluble in water, soluble in acetone, sparingly soluble in alcohol. | [6] |
| LogP | 3.2 | [4] |
Pharmacokinetic properties of this compound are also crucial for its therapeutic use.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | 100% | [1] |
| Protein Binding | 82.4% (primarily to albumin) | [1] |
| Metabolism | Hepatic (hydroxylation, reduction, conjugation) | [1] |
| Elimination Half-life | Mean: 34 hours (Range: 13–105 hours) | [1] |
| Excretion | Urine: 57–78%; Feces: 8–30% | [1] |
Synthesis of this compound
Several synthetic routes for this compound have been developed. A common method involves the isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione. Another approach starts from 6-keto-17α-acetoxyprogesterone.
Synthesis via Isomerization
One documented synthesis involves the isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione using a palladium on carbon catalyst.[5][7]
Experimental Protocol:
-
Reaction Setup: A suspension of one part 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, 0.1 parts of sodium acetate, and 0.06 parts of palladium on carbon is prepared in 10 parts of ethanol and 0.01 part of 4-methyl-1-cyclohexene.[5]
-
Isomerization: The mixture is heated at reflux with stirring. The progress of the isomerization is monitored by thin-layer chromatography.[5]
-
Catalyst Removal: Once the reaction is complete, 1.5 parts of ethanol are added, and the catalyst is filtered off while the solution is hot. The catalyst is then washed with ethanol.[5]
-
Crystallization: The combined filtrate and washings are concentrated to 3 parts. To induce complete precipitation, 7.5 parts of water are added. The resulting crystals are collected and washed with water.[5]
-
Purification: The crude this compound (approximately 0.98 parts) is dissolved in 12 parts of hot methanol. The solution is concentrated to a residual volume of 2.4 parts, cooled, and centrifuged. This recrystallization process is repeated by dissolving the moist substance in 12 parts of hot methanol and concentrating to a final volume of 2 parts, followed by cooling to obtain the purified product.[5]
Synthesis via Grignard Reaction
Another synthetic pathway utilizes a Grignard reaction starting from 6-keto-17α-acetoxyprogesterone.[8][9]
Experimental Protocol:
-
Ketal Protection: The starting material, 6-keto-17α-acetoxyprogesterone, is dissolved in an organic solvent (e.g., methylene chloride or toluene). In the presence of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid), it reacts with ethylene glycol to form the double ketal intermediate at 25-30°C.[8]
-
Grignard Reaction: The double ketal intermediate is dissolved in an organic solvent like tetrahydrofuran. A Grignard reagent, such as methyl-magnesium-bromide, is then added. The reaction is carried out at a temperature of 50-55°C.[8][9]
-
Hydrolysis and Dehydration: Following the Grignard reaction, the resulting Grignard object is subjected to hydrolysis under strong acidic conditions (e.g., hydrochloric acid or sulfuric acid). This step also deprotects the ketal groups and causes dehydration at the 6-position. The temperature for this step is maintained at 60-65°C.[8][9]
-
Purification: The crude this compound is obtained and then purified by recrystallization from a low-carbon alcohol (e.g., C4 or less) with activated carbon for decolorization.[8]
Mechanism of Action
This compound's therapeutic effects are mediated through its interaction with various hormonal receptors.
Anticancer Effects
As a progestin, this compound is an agonist of the progesterone receptor (PR).[1] Its anticancer activity, particularly in hormone-sensitive cancers like breast and endometrial cancer, is attributed to its ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis.[1][10] This leads to a reduction in the secretion of gonadotropins, which in turn decreases the levels of estrogens and androgens that can promote tumor growth.[1]
A more specific mechanism in endometrial cancer involves the induction of cellular senescence. This compound has been shown to cause irreversible G1 arrest and cellular senescence in endometrial cancer cells by interacting with the Progesterone Receptor B (PR-B) and the FOXO1 transcription factor.[11]
Appetite Stimulation
The precise mechanism by which this compound stimulates appetite and leads to weight gain is not fully understood.[2][3] It is believed to involve multiple pathways. One proposed mechanism is its partial glucocorticoid activity, which can stimulate appetite and increase fat deposition.[2] Another hypothesis suggests that it modulates neurotransmitters and hormones in the brain that regulate hunger and satiety.[2] It may also antagonize the metabolic effects of catabolic cytokines.[12]
Quantitative Analysis
High-performance liquid chromatography (HPLC) is a common method for the quantitative analysis of this compound in various matrices, including plasma and pharmaceutical formulations.
HPLC Method for Plasma Samples
A sensitive and reproducible HPLC procedure has been developed for quantifying this compound in human plasma.[13]
Experimental Protocol:
-
Sample Preparation: To 0.5 mL of plasma, an internal standard (2,3-diphenyl-1-indenone) is added. The sample is then extracted with hexane.[13]
-
Reconstitution: The hexane is evaporated, and the remaining residue is reconstituted in methanol.[13]
-
Chromatographic Separation: The reconstituted sample is injected onto a μ-Bondapak C18 column.[13]
-
Mobile Phase and Detection: The column is eluted with a mobile phase consisting of acetonitrile:methanol:water:acetic acid (41:23:36:1). The eluant is monitored at a wavelength of 280 nm.[13]
-
Retention Times: this compound typically elutes between 6-7 minutes, while the internal standard elutes between 12-14 minutes.[13]
This method demonstrates linearity in the concentration range of 10-600 ng/mL of this compound in plasma, with a detection limit of 5 ng/mL.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. This compound | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 595-33-5 [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. CN107513090B - The preparation method of this compound - Google Patents [patents.google.com]
- 9. CN107513090A - The preparation method of this compound - Google Patents [patents.google.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The science of this compound delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic procedure for the quantitative analysis of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Megestrol Acetate Signaling Pathways in Appetite Stimulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways through which megestrol acetate (MA) exerts its appetite-stimulating effects. The information presented herein is intended to support research and development efforts in the fields of cachexia, anorexia, and metabolic regulation.
Core Mechanisms of Action
This compound, a synthetic progestin, stimulates appetite through a multi-faceted mechanism that involves hormonal receptor activation, modulation of hypothalamic neuropeptides, and potential anti-inflammatory effects. While the precise interplay of these pathways is still under investigation, current research points to three primary areas of activity.
Hormonal Receptor Agonism
MA acts as an agonist at both progesterone receptors (PR) and glucocorticoid receptors (GR), initiating downstream signaling cascades that influence appetite and metabolism.[1]
-
Progesterone Receptor (PR) Activation: As a synthetic derivative of progesterone, MA binds to and activates PRs.[1] This interaction is believed to play a role in modulating the expression of genes involved in appetite regulation within the hypothalamus.[2]
-
Glucocorticoid Receptor (GR) Activation: MA also exhibits significant glucocorticoid activity.[1] Its binding to GRs can mimic the effects of endogenous glucocorticoids, which are known to stimulate appetite and alter metabolism.[3][4] This glucocorticoid-like effect is a key component of its orexigenic properties.
Hypothalamic Appetite Regulation
The hypothalamus is a critical brain region for the control of food intake. MA is understood to directly influence the activity of orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuronal circuits.
-
Neuropeptide Y (NPY) Upregulation: A primary mechanism of MA's central action is the upregulation of Neuropeptide Y, a potent orexigenic peptide.[5] Studies have demonstrated that MA administration leads to a significant increase in NPY synthesis and release in key hypothalamic nuclei, including the arcuate nucleus (ARC), lateral hypothalamic area (LHA), ventromedial nucleus (VMN), and dorsomedial nucleus (DMN).[5]
Modulation of Pro-inflammatory Cytokines
Cachexia and anorexia are often associated with elevated levels of pro-inflammatory cytokines. MA is thought to counteract these effects by downregulating the production and release of cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6] However, the clinical evidence for this effect, particularly concerning IL-6, is mixed, with some studies showing a reduction in cytokine levels while others report no significant change.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data related to this compound's receptor binding affinities and its dose-dependent effects on appetite and body weight.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Relative Binding Affinity (%) | IC50 | Reference(s) |
| Progesterone Receptor | Progesterone | 130% | 11 nM (bovine) | [9] |
| Glucocorticoid Receptor | Dexamethasone | 46% | - | [9] |
| Glucocorticoid Receptor | Cortisol | Higher than cortisol's 25% | - | [9] |
Table 2: Dose-Dependent Effects of this compound on Appetite and Weight Gain
| Dosage | Effect on Appetite | Effect on Body Weight | Reference(s) |
| 160 - 1280 mg/day | Positive dose-response effect | Trend for more non-fluid weight gain with higher doses | [10] |
| 200 mg/day increment | - | 0.44 kg increase | [11] |
| 400 mg/day | Significant improvement from baseline in some appetite questions | - | [10] |
| 800 mg/day | Significant improvement from baseline in some appetite questions | - | [10] |
Table 3: Effect of this compound on Neuropeptide Y (NPY) Levels in Rats
| Dosage | Duration | Effect on NPY Concentration (in hypothalamic nuclei) | Reference(s) |
| 50 mg/kg/day | 9 days | 90-140% increase | [5] |
Table 4: Effect of this compound on Cytokine Levels in Geriatric Patients
| Cytokine | MA Treatment Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | Statistical Significance (between groups) | Reference(s) |
| IL-6 | -3.63 ± 6.62 pg/mL | -2.08 ± 3.92 pg/mL | Not Significant | [7][12] |
| TNFR-p55 | -0.06 ± 0.11 ng/mL | -0.02 ± 0.08 ng/mL | Not Significant | [7][12] |
| TNFR-p75 | -0.01 ± 0.29 ng/mL | -0.20 ± 0.18 ng/mL | Not Significant | [7][12] |
| sIL-2R | +0.08 ± 0.07 ng/mL | +0.02 ± 0.03 ng/mL | Not Significant | [7][12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways of this compound and a general workflow for clinical trials investigating its effects.
Caption: Overview of this compound's primary signaling pathways in appetite stimulation.
Caption: A generalized workflow for clinical trials evaluating this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
Measurement of Neuropeptide Y in Hypothalamic Tissue by Radioimmunoassay (RIA)
This protocol describes a method for the quantitative measurement of NPY in hypothalamic tissue extracts.
1. Tissue Preparation:
- Euthanize the animal model (e.g., rat) and rapidly dissect the hypothalamus on a cold surface.
- Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
- Homogenize the frozen tissue in 10 volumes of 2 M acetic acid.
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
- Collect the supernatant and lyophilize.
- Reconstitute the lyophilized extract in RIA buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.05 M NaCl, 0.1% BSA, and 0.01% sodium azide).
2. Radioimmunoassay Procedure:
- To a series of tubes, add 100 µL of RIA buffer, 100 µL of standard NPY or reconstituted sample, and 100 µL of anti-NPY antibody (raised in rabbit).
- Vortex and incubate for 24 hours at 4°C.
- Add 100 µL of ¹²⁵I-labeled NPY (approximately 10,000 cpm).
- Vortex and incubate for another 24 hours at 4°C.
- Separate antibody-bound from free radiolabeled NPY by adding 100 µL of a second antibody (e.g., goat anti-rabbit IgG) and 1 mL of polyethylene glycol.
- Incubate for 2 hours at 4°C and then centrifuge at 3,000 x g for 30 minutes.
- Aspirate the supernatant and count the radioactivity in the pellet using a gamma counter.
- Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of unlabeled NPY standards.
- Determine the NPY concentration in the samples by interpolating their percentage of bound radiolabel on the standard curve.[13][14][15]
Quantification of Serum Cytokines (IL-6, TNF-α) by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA procedure for measuring IL-6 and TNF-α concentrations in serum.
1. Plate Preparation:
- Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in coating buffer (e.g., PBS).
- Incubate overnight at 4°C.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the remaining protein-binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
2. Assay Procedure:
- Add 100 µL of standards, control, and serum samples to the appropriate wells.
- Incubate for 2 hours at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 µL of a biotinylated detection antibody specific for the cytokine.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate.
- Incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times with wash buffer.
- Add 100 µL of a substrate solution (e.g., TMB).
- Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
- Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentrations in the samples from a standard curve generated using known concentrations of the recombinant cytokine.[16][17][18][19][20]
Assessment of Appetite using the Simplified Nutritional Appetite Questionnaire (SNAQ)
The SNAQ is a four-item questionnaire used to assess appetite in clinical settings.
1. Administration:
- The questionnaire is self-administered or administered by a trained professional.
- The four questions are:
- My appetite is: (A) Very poor, (B) Poor, (C) Average, (D) Good, (E) Very good
- When I eat: (A) I feel full after eating only a few mouthfuls, (B) I feel full after eating about a third of a meal, (C) I feel full after eating over half a meal, (D) I feel full after eating most of the meal, (E) I can eat a full meal and not feel full
- Food tastes: (A) Very bad, (B) Bad, (C) Average, (D) Good, (E) Very good
- Normally I eat: (A) Less than one meal a day, (B) One meal a day, (C) Two meals a day, (D) Three meals a day, (E) More than three meals a day
2. Scoring:
- Each response is assigned a score from 1 (A) to 5 (E).
- The total score is the sum of the scores for the four questions, ranging from 4 to 20.
- A score of ≤ 14 is indicative of a significant risk of at least 5% weight loss within six months.[21][22][23][24][25]
Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)
DEXA is a non-invasive technique used to measure bone mineral density, lean body mass, and fat mass.
1. Patient Preparation:
- Patients should be instructed to wear light clothing with no metal fasteners.
- Patients should lie supine on the scanning table in a standardized position to ensure reproducibility.
- All jewelry and other metallic objects should be removed.
2. Scanning Procedure:
- A low-dose X-ray scanner passes over the patient's body.
- The scanner emits X-rays at two different energy levels.
- The attenuation of the X-rays by bone, lean tissue, and fat tissue is measured by a detector.
3. Data Analysis:
- Specialized software analyzes the differential absorption of the two X-ray beams to calculate bone mineral content, fat mass, and lean body mass for the whole body and specific regions.
- The results are typically reported in grams or kilograms and as a percentage of total body mass.[26][27][28][29][30]
Conclusion
This compound stimulates appetite through a complex interplay of hormonal, central, and peripheral mechanisms. Its agonist activity at progesterone and glucocorticoid receptors, coupled with its ability to upregulate the potent orexigenic neuropeptide Y in the hypothalamus, forms the core of its appetite-stimulating effects. The modulation of pro-inflammatory cytokines may also contribute to its efficacy in patients with cachexia and anorexia. Further research is warranted to fully elucidate the downstream signaling cascades and to clarify the clinical significance of its anti-inflammatory properties. The methodologies outlined in this guide provide a framework for continued investigation into the therapeutic potential of this compound and the development of novel treatments for appetite-related disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enhanced food intake by progesterone-treated female rats is related to changes in neuropeptide genes expression in hypothalamus | Stelmańska | Endokrynologia Polska [journals.viamedica.pl]
- 3. Rapid Resolution of this compound Associated Adrenal Insufficiency [scholarworks.indianapolis.iu.edu]
- 4. Glucocorticoidlike activity of megestrol. A summary of Food and Drug Administration experience and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The correlation of cytokine levels with body weight after this compound treatment in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dose-dependent effect of this compound supplementation in cancer patients with anorexia-cachexia syndrome: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose‐dependent effect of this compound supplementation in cancer patients with anorexia–cachexia syndrome: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Radioimmunoassay of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 15. Radioimmunoassay for neurotensin, a hypothalamic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmgrp.com [bmgrp.com]
- 17. mabtech.com [mabtech.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. scielo.br [scielo.br]
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- 24. Accuracy of the Simplified Nutritional Appetite Questionnaire for Malnutrition and Sarcopenia Screening among Older Patients Requiring Rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] The Simplified Nutritional Appetite Questionnaire (SNAQ) as a Screening Tool for Risk of Malnutrition: Optimal Cutoff, Factor Structure, and Validation in Healthy Community-Dwelling Older Adults | Semantic Scholar [semanticscholar.org]
- 26. research.bond.edu.au [research.bond.edu.au]
- 27. phenxtoolkit.org [phenxtoolkit.org]
- 28. Use of dual-energy x-ray absorptiometry for body composition in chronic disease management [e-jcpp.org]
- 29. researchgate.net [researchgate.net]
- 30. Body composition with dual energy X-ray absorptiometry: from basics to new tools - PMC [pmc.ncbi.nlm.nih.gov]
Megestrol Acetate: A Deep Dive into its Binding Affinity for Progesterone and Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate, a synthetic derivative of the naturally occurring steroid hormone progesterone, is a therapeutic agent with a well-established role in the treatment of hormone-responsive cancers, such as breast and endometrial cancer, and in the management of cancer- and AIDS-related cachexia.[1] Its therapeutic efficacy is intrinsically linked to its molecular interactions with specific intracellular receptors, primarily the progesterone receptor (PR) and, significantly, the glucocorticoid receptor (GR).[1][2] Understanding the binding affinity of this compound for these receptors is paramount for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of more selective and potent therapeutic analogs.
This technical guide provides a comprehensive overview of the binding characteristics of this compound to both progesterone and glucocorticoid receptors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Binding Affinity of this compound
This compound exhibits a dual binding profile, acting as an agonist at both the progesterone and glucocorticoid receptors. This dual activity underpins its diverse clinical applications, from its anti-cancer effects mediated through the progesterone receptor to its appetite-stimulating properties, which are thought to be at least partially mediated by its interaction with the glucocorticoid receptor.
Progesterone Receptor (PR) Binding
This compound is a potent progestin, demonstrating a high affinity for the progesterone receptor.[3] This interaction mimics the action of endogenous progesterone, leading to the activation of nuclear progesterone receptors and the subsequent modulation of target gene expression.[3][4][5] This modulation of gene expression is central to its antineoplastic effects in hormone-dependent cancers.[6]
Glucocorticoid Receptor (GR) Binding
In addition to its progestogenic activity, this compound also binds to the glucocorticoid receptor, exhibiting notable glucocorticoid activity.[7][8][9][10] This interaction is significant and contributes to some of its therapeutic effects, such as appetite stimulation, but also to potential side effects associated with long-term glucocorticoid exposure.[9][11]
Quantitative Binding Data
The binding affinity of this compound for the progesterone and glucocorticoid receptors has been quantified using various experimental approaches, including competitive radioligand binding assays. The data is often presented as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or as a relative binding affinity (RBA) compared to a reference ligand.
| Receptor | Ligand | Species | Assay Type | Value | Reference |
| Progesterone Receptor | This compound | Bovine | Radioligand Binding Assay | IC50: 11 nM | [12] |
| Progesterone Receptor | This compound | Human | Not Specified | 130% of Progesterone | [13] |
| Glucocorticoid Receptor | This compound | Human | Not Specified | Ki: 8.06 (units not specified) | [14] |
| Glucocorticoid Receptor | This compound | Human | Competitive Binding Assay | RBA: 46% (vs. Dexamethasone) | [15] |
| Glucocorticoid Receptor | This compound | Human | Not Specified | Affinity almost twice that of cortisol | [7] |
Experimental Protocols
The determination of the binding affinity of this compound to progesterone and glucocorticoid receptors typically involves competitive binding assays. These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
General Protocol for Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound. Specific parameters such as cell lines, radioligands, and incubation conditions are critical and should be based on published literature for the specific receptor.
1. Receptor Preparation:
-
Human cancer cell lines known to express the target receptor (e.g., T47D for progesterone receptor, A549 for glucocorticoid receptor) are cultured under appropriate conditions.
-
Cells are harvested, and cytosolic or nuclear extracts containing the receptor of interest are prepared through a series of centrifugation and homogenization steps.
-
Protein concentration of the receptor preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
A constant concentration of a high-affinity radioligand for the target receptor is used (e.g., [³H]-promegestone for PR, [³H]-dexamethasone for GR).
-
Increasing concentrations of unlabeled this compound are added to the reaction mixture containing the receptor preparation and the radioligand.
-
The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Following incubation, the bound radioligand-receptor complexes are separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways
The binding of this compound to its target receptors initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function.
Progesterone Receptor Signaling Pathway
Upon binding of this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Progesterone Receptor Signaling Pathway.
Glucocorticoid Receptor Signaling Pathway
Similarly, this compound can bind to the glucocorticoid receptor in the cytoplasm. This binding event triggers the dissociation of chaperone proteins, allowing the receptor-ligand complex to translocate to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, influencing the transcription of a wide range of genes involved in metabolism, inflammation, and appetite regulation.
References
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- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 4. pallipedia.org [pallipedia.org]
- 5. Facebook [cancer.gov]
- 6. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Megace Mystery: A Case of Central Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoidlike activity of megestrol. A summary of Food and Drug Administration experience and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A low-dose adrenocorticotropin test reveals impaired adrenal function in cancer patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on the human pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. megestrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound [drugcentral.org]
- 15. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Megestrol Acetate on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate (MA), a synthetic progestin, is widely used for the treatment of anorexia, cachexia, and unexplained weight loss in patients with cancer and AIDS. Its primary clinical effect is appetite stimulation and weight gain. The anabolic effects of this compound are attributed to its complex interactions with various cellular pathways, leading to alterations in cellular metabolism. This technical guide provides an in-depth overview of the in vitro effects of this compound on cellular metabolism, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanisms of Action
This compound exerts its effects primarily by binding to and activating progesterone (PR), glucocorticoid (GR), and to a lesser extent, androgen receptors (AR). The activation of these nuclear receptors leads to the modulation of gene expression, resulting in a cascade of events that alter cellular metabolism. Its metabolic effects are multifaceted, influencing glucose, lipid, and protein metabolism, as well as inducing the differentiation of preadipocytes.
Effects on Cellular Metabolism: Quantitative Data
The following tables summarize the quantitative data on the in vitro effects of this compound on various aspects of cellular metabolism.
Table 1: Metabolism of this compound by Cytochrome P450 Enzymes
| Enzyme | Substrate Concentration (μM) | Metabolite | Formation Rate (pmol/min/pmol P450) | Reference |
| CYP3A4 | 28 | M1 | 4.5 ± 0.3 | |
| CYP3A4 | 62 | M1 | 9.6 ± 0.3 | |
| CYP3A5 | 28 | M1 | 0.6 ± 0.1 | |
| CYP3A5 | 62 | M1 | 1.0 ± 0.1 | |
| CYP3A4 | 28 | M2 | 2.6 ± 0.04 | |
| CYP3A4 | 62 | M2 | 4.9 ± 0.1 |
M1 and M2 are two major oxidative metabolites of this compound.
Table 2: Inhibition of this compound Metabolism by CYP3A Inhibitors
| Inhibitor | Substrate (MA) Concentration (μM) | Metabolite | % Inhibition | Reference |
| Ketoconazole (1 μM) | 62 | M1 | 100% | |
| Troleandomycin (50 μM) | 62 | M1 | 94.4% | |
| Ketoconazole (1 μM) | 62 | M2 | 100% | |
| Troleandomycin (50 μM) | 62 | M2 | 100% | |
| Ketoconazole (1 μM) | 28 | M1 | 96.2% | |
| Troleandomycin (50 μM) | 28 | M1 | 93.2% | |
| Ketoconazole (1 μM) | 28 | M2 | 100% | |
| Troleandomycin (50 μM) | 28 | M2 | 100% |
Table 3: Glucuronidation of this compound by UGT Enzymes
| Enzyme | Glucuronide Formed | Relative Activity | Reference |
| UGT2B17 | MG1, MG2 | High | |
| UGT1A9 | MG1, MG2 | Moderate | |
| UGT1A8 | MG1, MG2 | Moderate | |
| UGT1A3 | MG1, MG2 | Moderate | |
| UGT2B15 | MG1 | Low | |
| UGT2B10 | MG1 | Low | |
| UGT2B7 | MG1 | Low | |
| UGT1A1 | MG1 | Low |
MG1 and MG2 are two glucuronide conjugates of this compound.
Table 4: Effect of this compound on Progesterone Receptor Target Gene Expression in T47D Cells
| Gene | Treatment (100 nM MA) | Fold Change in mRNA Expression | Reference |
| GREB1 | 8 hours | 2.5 ± 0.8 | |
| FKBP5 | 8 hours | 8.9 ± 2.4 | |
| E2F1 | 8 hours | 4.8 ± 1.1 |
Table 5: Effect of this compound on Androgen Receptor Activity in LNCaP Cells
| Treatment | Concentration | PSA Level (ng/ml) | % Antagonistic Effect | Reference |
| Vehicle | - | 2.4 ± 0.2 | - | |
| MA | 1.3 μM | 1.8 ± 0.01 | 25% | |
| MA | 2.6 μM | 1.6 ± 0.1 | 33% |
Table 6: Effect of this compound on Glucocorticoid Receptor Target Gene Expression
| Cell Line | Gene | Treatment | Fold Change in mRNA Expression | Reference |
| Adipose-Derived Stem Cells | ANGPTL4 | MA | Upregulated | |
| Adipose-Derived Stem Cells | DUSP1 | MA | Upregulated | |
| Adipose-Derived Stem Cells | FKBP5 | MA | Upregulated |
Signaling Pathways
This compound's metabolic effects are mediated through complex signaling pathways initiated by its binding to steroid receptors. The following diagrams illustrate the key signaling cascades.
Structural Analogs of Megestrol Acetate: A Technical Guide to Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate, a synthetic derivative of the naturally occurring steroid hormone progesterone, is a progestational agent with well-established therapeutic applications.[1][2] Primarily known for its efficacy in the palliative treatment of breast and endometrial cancers, it is also widely used as an appetite stimulant in patients with cachexia associated with cancer or acquired immunodeficiency syndrome (AIDS).[2][3] The biological activities of this compound are primarily mediated through its interaction with the progesterone receptor (PR) and, to a lesser extent, the glucocorticoid receptor (GR).[1][4] This dual activity profile has spurred interest in the development of structural analogs with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the known structural analogs of this compound, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Core Activities of this compound and its Analogs
The primary mechanism of action of this compound involves its binding to and activation of progesterone receptors, which in turn modulates the expression of target genes involved in cell growth and differentiation.[1][5] This progestogenic activity is central to its use in hormone-sensitive cancers. Additionally, this compound exhibits partial agonist activity at the glucocorticoid receptor, which is thought to contribute to its appetite-stimulating effects.[1][4]
The development of structural analogs has focused on modifying the core progesterone scaffold to enhance affinity for the progesterone receptor while modulating glucocorticoid activity. Key structural modifications often involve substitutions at the C6 and C17 positions of the steroid nucleus.
Quantitative Analysis of Biological Activity
The following table summarizes the available quantitative data on the biological activity of this compound and its structural analogs. The data is primarily focused on their binding affinities for the progesterone receptor (PR) and the glucocorticoid receptor (GR).
| Compound | Progesterone Receptor (PR) Binding Affinity | Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA) vs. Dexamethasone (100%) | Reference(s) |
| This compound | High | 46% | [6] |
| Medroxyprogesterone Acetate | High | 42% | [6] |
| Proligestone | High | Lower than Medroxyprogesterone Acetate | [7] |
| Progesterone | High | Lower than this compound and Medroxyprogesterone Acetate | [6][7] |
| Cortisol | Low | 25% | [6] |
| Dexamethasone | Low | 100% (Reference) | [6] |
| Norethisterone | Low | Virtually devoid | [6] |
| d-Norgestrel | Low | Virtually devoid | [6] |
Experimental Protocols
Competitive Radioligand Binding Assay for Progesterone and Glucocorticoid Receptors
This protocol is a standard method for determining the binding affinity of test compounds to steroid hormone receptors.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound analogs for the progesterone and glucocorticoid receptors.
Materials:
-
Receptor source: Cytosol preparations from target tissues (e.g., canine uterus for PR, canine liver for GR) or cells expressing the recombinant human receptors.[7]
-
Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]ORG 2058 for PR, [³H]dexamethasone for GR).[6][7]
-
Unlabeled competitor: The test compound (this compound analog) at a range of concentrations.
-
Assay buffer: Appropriate buffer to maintain receptor stability and binding (e.g., Tris-HCl buffer).
-
Scintillation cocktail and counter.
-
Glass fiber filters and filtration apparatus.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer. Non-specific binding is determined in the presence of a saturating concentration of a potent, unlabeled ligand.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the receptor-ligand complexes.[8]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
In Vivo Assessment of Orexigenic (Appetite-Stimulating) Activity in a Rat Model of Cachexia
This protocol is used to evaluate the potential of this compound analogs to increase food intake and body weight in an animal model.[11][12]
Objective: To assess the effect of this compound analogs on food consumption, water intake, and body weight in rats.
Animal Model:
-
Species: Wistar rats or other appropriate rodent models.
-
Induction of cachexia (optional): Cachexia can be induced by tumor implantation (e.g., C26 adenocarcinoma cells) or other appropriate methods to mimic the clinical condition.[13][14]
Procedure:
-
Acclimatization: Animals are acclimatized to individual housing and the specific diet to be used in the study.
-
Baseline Measurements: Daily food and water intake and body weight are recorded for a baseline period before drug administration.
-
Drug Administration: The test compound (this compound analog) is administered orally or via another appropriate route at various doses. A vehicle control group receives the administration vehicle only.
-
Monitoring: Food and water intake and body weight are measured daily throughout the treatment period.[15] General health and any signs of toxicity are also monitored.
-
Data Analysis: Changes in cumulative food and water intake and body weight from baseline are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are initiated by their binding to intracellular progesterone and glucocorticoid receptors. These ligand-receptor complexes then translocate to the nucleus and act as transcription factors, modulating the expression of target genes.
Progesterone Receptor (PR) Signaling Pathway
Upon binding of this compound or its analogs, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[5] In the context of endometrial cancer, this signaling cascade can lead to the upregulation of cell cycle inhibitors like p21 and p16, resulting in cell cycle arrest at the G1 phase and cellular senescence.[16] The transcription factor FOXO1 has been identified as a key mediator in this pathway.[16]
Caption: Progesterone Receptor Signaling Pathway of this compound.
Glucocorticoid Receptor (GR) and Appetite Regulation Pathway
The appetite-stimulating effects of this compound are, in part, attributed to its activity at the glucocorticoid receptor. This interaction is thought to modulate hypothalamic pathways that regulate hunger. One key player in this process is Neuropeptide Y (NPY), a potent appetite stimulant. Administration of this compound has been shown to increase the concentration of NPY in various hypothalamic nuclei, suggesting that it may stimulate NPY synthesis, transport, and release.[11] This increase in NPY signaling is believed to contribute to the orexigenic effects of the drug.
Caption: Glucocorticoid Receptor-Mediated Appetite Regulation by this compound.
Experimental Workflow for Analog Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound analogs.
Caption: Experimental Workflow for the Evaluation of this compound Analogs.
Conclusion
The development of structural analogs of this compound holds promise for the generation of novel therapeutic agents with enhanced efficacy and safety profiles. A thorough understanding of their structure-activity relationships, particularly concerning their differential activity at the progesterone and glucocorticoid receptors, is crucial for guiding future drug discovery efforts. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field. Future investigations should aim to expand the library of structurally diverse analogs and employ a comprehensive suite of in vitro and in vivo assays to fully characterize their pharmacological properties. This will ultimately facilitate the identification of lead candidates with optimized therapeutic potential for the treatment of cancer, cachexia, and other hormone-responsive conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Articles [globalrx.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Animal models of anorexia and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Experimental Procedure for Cancer Cachexia [bio-protocol.org]
- 14. Variable body and tissue weight reporting in preclinical cachexia literature may alter study outcomes and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Megestrol Acetate's Role in Modulating Inflammatory Cytokines: An In-depth Technical Guide
Abstract
Megestrol acetate (MA), a synthetic progestin, is widely used for the treatment of anorexia and cachexia associated with chronic illnesses such as cancer and AIDS. Beyond its appetite-stimulating effects, a growing body of evidence suggests that MA possesses immunomodulatory properties, particularly in its ability to downregulate the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates inflammatory cytokines, supported by data from clinical and preclinical studies. It details the key signaling pathways involved, presents quantitative data on cytokine level changes, and outlines the experimental protocols used to investigate these effects. This document is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory actions of this compound.
Introduction
Cachexia, a multifactorial syndrome characterized by severe weight loss, anorexia, and systemic inflammation, is a common and debilitating condition in patients with advanced cancer and other chronic diseases. Pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are key mediators in the pathogenesis of cachexia.[1] High circulating levels of these cytokines are associated with the metabolic abnormalities and clinical symptoms of this syndrome.[1]
This compound (MA) is a therapeutic agent that has shown beneficial effects in improving appetite and promoting weight gain in patients with cachexia.[1] While the exact mechanisms of its appetite-stimulating effects are not fully understood, its ability to modulate the inflammatory response is thought to play a significant role. This guide explores the molecular mechanisms underlying the anti-inflammatory properties of this compound, focusing on its interaction with key signaling pathways and its impact on cytokine production.
Mechanism of Action of this compound in Cytokine Modulation
The anti-inflammatory effects of this compound are primarily attributed to its activity as a dual agonist for the progesterone receptor (PR) and the glucocorticoid receptor (GR).
Dual Receptor Agonism: Progesterone and Glucocorticoid Receptors
This compound is a potent progestin, but it also exhibits significant binding affinity for the glucocorticoid receptor.[2][3] This dual agonism is crucial to its immunomodulatory effects. While its progestogenic activity contributes to its anti-cancer effects in hormone-sensitive tumors, its glucocorticoid-like properties are thought to be the primary driver of its anti-inflammatory actions. Studies have shown that this compound can compete with dexamethasone, a potent synthetic glucocorticoid, for binding to the GR.[3]
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, such as bacterial products or other cytokines, NF-κB is activated and translocates to the nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including those encoding for TNF-α, IL-1, and IL-6.
The glucocorticoid receptor is a well-established inhibitor of the NF-κB pathway. The activated GR can interfere with NF-κB signaling through several mechanisms:
-
Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and activating gene transcription.
-
Induction of IκBα: The GR can increase the transcription of the gene encoding for IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its activation.
By acting as a GR agonist, this compound can leverage these mechanisms to suppress NF-κB-mediated transcription of pro-inflammatory cytokines.
Preclinical and Clinical Evidence of Cytokine Modulation
In Vitro Studies
In vitro studies using peripheral blood mononuclear cells (PBMCs) from cancer patients have demonstrated the ability of this compound to suppress the production of pro-inflammatory cytokines. For example, MA has been shown to reduce the in vitro production of cytokines by PBMCs.[1]
Clinical Studies
Clinical trials investigating the effects of this compound in patients with cachexia have provided evidence for its in vivo immunomodulatory effects. While the results have been somewhat variable across studies, some have reported a decrease in the circulating levels of pro-inflammatory cytokines following MA treatment.
A study by Yeh et al. (2001) in geriatric patients with weight loss found that although the change in cytokine levels was not statistically significant between the this compound and placebo groups, there was a significant negative correlation between weight gain and the levels of soluble IL-2 receptor (sIL-2R), TNFR-p55, and TNFR-p75 in the MA-treated group.[4] Another study by Jatoi et al. (2002) in patients with cancer-associated anorexia and weight loss, however, found no significant change in serum IL-6 levels after treatment with this compound.[5]
The following table summarizes the quantitative data from a key clinical trial on the effect of this compound on cytokine levels.
| Cytokine/Receptor | Patient Population | This compound Dose | Duration of Treatment | Mean Change from Baseline (± SD) | p-value (MA vs. Placebo) | Reference |
| IL-6 | Geriatric patients with weight loss | 800 mg/day | 12 weeks | -3.63 ± 6.62 pg/mL | Not Significant | [Yeh et al., 2001[4][6]] |
| TNFR-p55 | Geriatric patients with weight loss | 800 mg/day | 12 weeks | -0.06 ± 0.11 ng/mL | Not Significant | [Yeh et al., 2001[4][6]] |
| TNFR-p75 | Geriatric patients with weight loss | 800 mg/day | 12 weeks | -0.01 ± 0.29 ng/mL | Not Significant | [Yeh et al., 2001[4][6]] |
| sIL-2R | Geriatric patients with weight loss | 800 mg/day | 12 weeks | +0.08 ± 0.07 ng/mL | Not Significant | [Yeh et al., 2001[4][6]] |
| IL-6 | Cancer patients with anorexia/weight loss | 800 mg/day | 1 month | -1.52 ± 4.7 pg/mL | 0.40 | [Jatoi et al., 2002[5]] |
Key Experimental Methodologies
The investigation of this compound's effects on inflammatory cytokines relies on a variety of established laboratory techniques. The following sections detail the general protocols for two key experimental approaches.
In Vitro Cytokine Inhibition Assay using Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the direct effect of this compound on cytokine production by immune cells.
1. Isolation of PBMCs:
- Whole blood is collected from healthy donors or patients in tubes containing an anticoagulant (e.g., heparin).
- PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
- The isolated cells are washed with phosphate-buffered saline (PBS) and resuspended in a complete cell culture medium.
2. Cell Culture and Treatment:
- PBMCs are seeded in multi-well plates at a specific density (e.g., 1 x 10^6 cells/mL).
- Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
- An inflammatory stimulus, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), is added to the cultures to induce cytokine production.
- The cells are incubated for a further period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
3. Sample Collection and Analysis:
- After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
- The levels of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using an appropriate method, such as ELISA.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive and specific method for measuring the concentration of a particular protein, such as a cytokine, in a biological sample.
1. Plate Coating:
- The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest. The plate is then incubated overnight at 4°C.
2. Blocking:
- The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., a solution of bovine serum albumin in PBS). This prevents non-specific binding of other proteins.
3. Sample and Standard Incubation:
- The standards (a series of known concentrations of the cytokine) and the unknown samples (e.g., cell culture supernatants or patient serum) are added to the wells. The plate is incubated to allow the cytokine to bind to the capture antibody.
4. Detection Antibody Incubation:
- A detection antibody, which is also specific for the cytokine but binds to a different epitope, is added to the wells. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a biotin molecule for subsequent detection.
5. Substrate Addition and Signal Detection:
- A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
- The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for in vitro cytokine inhibition assay.
References
- 1. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The correlation of cytokine levels with body weight after this compound treatment in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
Basic Research Applications of Megestrol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate (MA) is a synthetic, orally active progestational agent with well-established roles in the treatment of hormone-responsive cancers, such as breast and endometrial cancer, and in the management of cancer-associated cachexia.[1][2] Beyond its clinical applications, this compound serves as a valuable tool in basic research, enabling the investigation of fundamental cellular processes, signaling pathways, and drug resistance mechanisms. This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its molecular mechanisms, experimental protocols, and quantitative data to support further scientific inquiry.
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with steroid hormone receptors, namely the progesterone receptor (PR) and the glucocorticoid receptor (GR).[3][4] As a progesterone analog, it mimics the action of progesterone, binding to and activating nuclear progesterone receptors.[5][6] This ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This alteration in gene expression underlies its effects on cell growth and differentiation in reproductive tissues.[5][6]
Furthermore, this compound exhibits notable glucocorticoid activity.[7] It can bind to and activate the glucocorticoid receptor, leading to the transcription of glucocorticoid-responsive genes. This interaction is thought to contribute to some of its metabolic effects and side effects.[7][8] The dual activity of this compound on both PR and GR pathways makes it a complex and interesting molecule for studying steroid hormone signaling.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways that are critical in cancer and metabolism. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential new therapeutic targets.
Progesterone Receptor (PR) Signaling
Upon binding to this compound, the progesterone receptor initiates a signaling cascade that can lead to various cellular outcomes, including cell cycle arrest and senescence in cancer cells. One identified downstream pathway involves the Forkhead Box Protein O1 (FOXO1). In endometrial cancer cells, the this compound/PR-B isoform axis has been shown to upregulate the expression of the cell cycle inhibitors p21 and p16, leading to G1 arrest and cellular senescence. This effect can be abrogated by a FOXO1 inhibitor, indicating the critical role of this transcription factor in mediating the anti-proliferative effects of this compound.[3]
Glucocorticoid Receptor (GR) Signaling
The glucocorticoid-like activity of this compound is mediated through its binding to the glucocorticoid receptor.[7] This interaction can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, a known side effect of prolonged glucocorticoid use.[8] In basic research, this property can be exploited to study the effects of GR activation in various cellular contexts. For instance, in adipose-derived stem cells, this compound has been shown to upregulate genes downstream of the glucocorticoid receptor, promoting proliferation, migration, and adipogenic differentiation.[9]
Modulation of Cytokine Signaling
A significant area of this compound research is its role in modulating cytokine levels, particularly in the context of cachexia.[10] Pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α) are implicated in the muscle wasting and anorexia associated with cancer cachexia.[10] Some studies suggest that this compound may exert its appetite-stimulating effects by downregulating the synthesis and release of these cytokines.[10] However, other studies have not observed a significant change in IL-6 levels following this compound treatment, indicating that the exact mechanism remains an area of active investigation.[11][12]
Applications in Cancer Research
This compound is a valuable tool for studying hormone-sensitive cancers and mechanisms of drug resistance.
Hormone-Sensitive Cancers
In breast and endometrial cancer cell lines that express the progesterone receptor, this compound can be used to investigate the effects of progestin signaling on cell proliferation, apoptosis, and senescence.[1][3] Its ability to modulate the expression of key cell cycle regulators makes it a useful compound for dissecting the molecular pathways that govern tumor growth.
Drug Resistance
Research has also explored the potential of this compound to modulate multidrug resistance (MDR) in cancer cells.[13] Some studies suggest that it may reverse resistance to chemotherapeutic agents like doxorubicin by interacting with P-glycoprotein, a key efflux pump involved in MDR.[13]
Data Presentation
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 48.7 | |
| NTUB1 | Cisplatin-Sensitive Transitional Carcinoma | >10 (after 24h) | [14] |
| NTUB1/P | Cisplatin-Resistant Transitional Carcinoma | >10 (after 24h) | [14] |
Table 2: Dose-Dependent Effects of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Viability (%) | Citation |
| HepG2 | 75 | 24 | 33.58 ± 2.36 | [15] |
| HepG2 | 75 | 48 | 48.09 ± 2.97 | [15] |
| HepG2 | 75 | 72 | 71.91 ± 3.00 | [15] |
| BEL-7402 | 75 | 24 | 43.14 ± 5.06 | [15] |
| BEL-7402 | 75 | 48 | 50.37 ± 4.11 | [15] |
| BEL-7402 | 75 | 72 | 60.72 ± 4.62 | [15] |
Table 3: Effects of this compound on Cytokine Levels
| Cytokine | Study Population | MA Dose | Change in Cytokine Level | Citation |
| IL-6 | Geriatric patients with weight loss | 800 mg/day for 12 weeks | Mean decrease of 3.63 ± 6.62 pg/mL | [16] |
| TNFR-p55 | Geriatric patients with weight loss | 800 mg/day for 12 weeks | Mean decrease of 0.06 ± 0.11 ng/mL | [16] |
| TNFR-p75 | Geriatric patients with weight loss | 800 mg/day for 12 weeks | Mean decrease of 0.01 ± 0.29 ng/mL | [16] |
| sIL-2R | Geriatric patients with weight loss | 800 mg/day for 12 weeks | Mean increase of 0.08 ± 0.07 ng/mL | [16] |
| IL-6 | Cancer patients with anorexia/weight loss | 800 mg/day for 1 month | Mean change of -1.52 ± 4.7 pg/mL (not significant) | [11] |
Experimental Protocols
Detailed methodologies are essential for reproducible basic research. The following sections provide outlines for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Receptor Activation
This protocol can be used to assess the activation and downstream signaling of the progesterone and glucocorticoid receptors following this compound treatment.
Materials:
-
Cell line expressing PR and/or GR
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PR, anti-p-PR, anti-GR, anti-p-GR, anti-FOXO1, anti-p21, and a loading control like beta-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cytokine Quantification by ELISA
This protocol provides a general framework for measuring the levels of cytokines in cell culture supernatants after treatment with this compound.
Materials:
-
Cells capable of producing the cytokine of interest (e.g., peripheral blood mononuclear cells or a relevant cell line)
-
This compound
-
ELISA kit for the specific cytokine (e.g., IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Culture cells and treat them with this compound at various concentrations. Include a vehicle control.
-
After the desired incubation period, collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and use it to determine the concentration of the cytokine in the samples.
Conclusion
This compound is a multifaceted compound with significant applications in basic research. Its ability to modulate key signaling pathways through the progesterone and glucocorticoid receptors provides a powerful tool for investigating the molecular underpinnings of cancer and metabolic disorders. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to design and execute rigorous studies, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies. Further research is warranted to fully elucidate the complex interplay of the signaling pathways affected by this compound and to explore its full potential in various disease models.
References
- 1. Discrimination between changes in glucocorticoid receptor expression and activation in rat brain using western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Dose-response trial of this compound in advanced breast cancer: cancer and leukemia group B phase III study 8741 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoidlike activity of megestrol. A summary of Food and Drug Administration experience and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of this compound on nutrition, inflammation and quality of life in dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Does this compound down-regulate interleukin-6 in patients with cancer-associated anorexia and weight loss? A North Central Cancer Treatment Group investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The correlation of cytokine levels with body weight after this compound treatment in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Megestrol Acetate in Tissue Samples Using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction Megestrol acetate (MA) is a synthetic progestin used in the treatment of various cancers, including breast and endometrial cancer, and for appetite stimulation in cachexia. The quantitative determination of this compound in biological tissues is crucial for pharmacokinetic, toxicokinetic, and residue monitoring studies. This document provides a detailed protocol for a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in tissue samples. The method is based on established bioanalytical principles and offers high selectivity and sensitivity for reliable results.[1][2]
Principle of the Method The method involves the initial homogenization of tissue samples to release the analyte. This compound and an internal standard (IS) are then extracted from the tissue homogenate using protein precipitation followed by liquid-liquid extraction (LLE). The extracted sample is concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[3][4]
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Tolbutamide or Medrysone
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥98%)
-
Ammonium Acetate
-
Methyl-tert-butyl-ether (MTBE)
-
Blank tissue matrix (for calibration standards and QCs)
2. Instrumentation
-
LC System: Agilent 1200 series HPLC or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or a comparable tandem mass spectrometer with an ESI source
-
LC Column: YMC Hydrosphere C18 column or equivalent (e.g., 2.0 × 50 mm, 3 µm)[5]
-
Tissue Homogenizer: Bead beater or mechanical homogenizer
-
Centrifuge: Capable of ≥15,000 x g
-
Evaporation System: Nitrogen evaporator
3. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (e.g., 1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol/water (1:1, v/v) to create working solutions for calibration standards and QCs.
-
Calibration Standards: Spike appropriate amounts of the working solutions into blank tissue homogenate to prepare a calibration curve consisting of at least six non-zero concentration levels.[2]
-
Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at a minimum of three concentration levels: low, medium, and high.
4. Sample Preparation Protocol
-
Homogenization: Accurately weigh approximately 100-200 mg of tissue into a homogenization tube. Add 3 volumes of cold lysis buffer or PBS (e.g., 600 µL for 200 mg of tissue). Homogenize the tissue until no visible particles remain.
-
Spiking: To a 100 µL aliquot of the tissue homogenate, add 25 µL of the internal standard working solution and vortex for 30 seconds.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample, vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 1.2 mL of MTBE, vortex for 10 minutes, and centrifuge at 15,000 x g for 5 minutes.[5]
-
Evaporation: Carefully transfer the upper organic layer (~1.0 mL) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60:40 methanol/water with 10 mM ammonium formate) and vortex to mix.[3][6]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC-MS/MS method for determination of this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
In Vivo Experimental Design for Megestrol Acetate in Cachexia Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cachexia is a multifactorial syndrome characterized by severe body weight loss, fat and muscle mass depletion, anorexia, and systemic inflammation. It is a common comorbidity in chronic diseases such as cancer, leading to a significant decrease in quality of life and increased mortality. Megestrol acetate (MA), a synthetic progestin, is an FDA-approved treatment for anorexia, cachexia, or unexplained significant weight loss in patients with AIDS.[1][2] Its efficacy in cancer-related cachexia is attributed to its multifaceted mechanism of action, which includes appetite stimulation and attenuation of pro-inflammatory cytokine production.[3][4] These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in cachexia mouse models, including detailed protocols and data presentation guidelines.
Mechanism of Action
This compound exerts its anti-cachectic effects through several mechanisms:
-
Appetite Stimulation: MA is thought to stimulate appetite by increasing the release of neuropeptide Y (NPY) in the hypothalamus, a potent orexigenic peptide.[1]
-
Anti-inflammatory Effects: Cachexia is strongly associated with elevated levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MA has been shown to downregulate the production of these cytokines, thereby reducing systemic inflammation and its catabolic consequences.
-
Inhibition of Muscle Protein Degradation: MA may help preserve muscle mass by inhibiting the ATP-ubiquitin-dependent proteolytic pathway, a key system involved in muscle protein degradation.[4]
Data Presentation
Table 1: Effects of this compound on Body Weight in Cachexia Mouse Models
| Mouse Model | Cachexia Induction | This compound Dosage (mg/kg/day) | Treatment Duration | Change in Body Weight (MA Group) | Change in Body Weight (Control Group) | Reference |
| NMRI Mice | MAC16 Adenocarcinoma | High Dose (unspecified) | Not Specified | Prevention of weight loss | Progressive weight loss | [5] |
| Yoshida AH-130 ascites hepatoma bearing rats | Tumor Inoculation | 100 | Not Specified | Reversal of weight loss | Progressive weight loss | [4] |
Note: Specific quantitative data on percentage change in body weight in mouse models is limited in the provided search results. The table reflects the qualitative findings.
Table 2: Effects of this compound on Inflammatory Cytokines in Cachexia Models
| Model | Cytokine | This compound Treatment | Change in Cytokine Levels (MA Group) | Change in Cytokine Levels (Control Group) | Reference |
| Geriatric Patients | IL-6 | 800 mg/day for 12 weeks | Decrease (mean change: 3.63 pg/mL) | Decrease (mean change: -2.08 pg/mL) | [6] |
| Geriatric Patients | TNFR-p55 | 800 mg/day for 12 weeks | Decrease (mean change: -0.06 ng/mL) | Decrease (mean change: -0.02 ng/mL) | [6] |
| Geriatric Patients | TNFR-p75 | 800 mg/day for 12 weeks | Decrease (mean change: -0.01 ng/mL) | Decrease (mean change: -0.20 ng/mL) | [6] |
Note: Data from a clinical study in geriatric patients is presented due to the lack of specific quantitative cytokine data from mouse models in the search results. The negative correlation between cytokine reduction and weight gain was significant.
Experimental Protocols
Protocol 1: Induction of Cancer Cachexia in Mice
This protocol describes a general method for inducing cancer cachexia in mice using tumor cell inoculation.
Materials:
-
Cachexia-inducing tumor cells (e.g., Colon-26 [C26] adenocarcinoma, MAC16 adenocarcinoma)
-
Appropriate mouse strain (e.g., BALB/c for C26)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-30 gauge)
-
Animal clippers
-
Anesthetic (e.g., isoflurane)
-
Heating pad
Procedure:
-
Cell Culture: Culture the chosen tumor cell line according to standard protocols to ensure cell viability and confluence.
-
Cell Preparation: On the day of inoculation, harvest the cells and wash them with sterile PBS. Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the right flank of the mouse.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the tumor cell suspension into the shaved flank of the mouse.
-
Monitoring:
-
Monitor the mice daily for tumor growth, body weight, food and water intake, and overall health.
-
Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Cachexia is typically considered established when there is a significant loss of body weight (excluding tumor weight), typically around 10-15% of the initial body weight.
-
Protocol 2: Administration of this compound by Oral Gavage
This protocol details the preparation and administration of this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil)
-
Mortar and pestle or homogenizer
-
Balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Dosage Calculation: Based on the experimental design, calculate the required dose of this compound per mouse. A commonly cited dosage in rat studies is 100 mg/kg, which can be used as a starting point for dose-response studies in mice.[4]
-
Suspension Preparation:
-
Weigh the appropriate amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 200 µL).
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
-
Frequency: Administer the this compound suspension daily or as determined by the experimental design.
Protocol 3: Assessment of Muscle Mass
This protocol outlines the procedure for dissecting and weighing key muscles to assess muscle wasting.
Materials:
-
Dissection tools (scissors, forceps)
-
Analytical balance
Procedure:
-
Euthanasia: At the end of the experimental period, euthanize the mice according to approved institutional guidelines.
-
Muscle Dissection: Carefully dissect the following muscles from both hindlimbs:
-
Gastrocnemius
-
Tibialis anterior
-
Soleus
-
Extensor digitorum longus (EDL)
-
-
Weighing: Immediately weigh the dissected muscles on an analytical balance.
-
Data Analysis: Compare the muscle weights between the this compound-treated group and the control group. Muscle weights can be normalized to the tibia length to account for differences in animal size.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a cachexia mouse model.
References
- 1. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in cachexia and anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: its impact on muscle protein metabolism supports its use in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The correlation of cytokine levels with body weight after this compound treatment in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Endometrial Cancer Cells with Megestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro treatment of endometrial cancer cells with megestrol acetate. The protocols outlined below are intended to assist in assessing the cytostatic and cytotoxic effects of this synthetic progestin, with a focus on its mechanism of action involving the progesterone receptor B (PR-B), FOXO1 signaling pathway, and subsequent induction of cell cycle arrest and senescence.
Introduction
This compound is a synthetic progestational agent used in the hormonal therapy of endometrial cancer. Its primary mechanism of action involves binding to and activating progesterone receptors, leading to a cascade of downstream signaling events that ultimately inhibit cancer cell proliferation.[1][2] Understanding the cellular and molecular responses to this compound is crucial for developing more effective therapeutic strategies and identifying biomarkers for patient stratification.
The following protocols and data provide a framework for studying the effects of this compound on endometrial cancer cell lines, such as Ishikawa and HHUA, which are known to express progesterone receptors.
Data Presentation
Table 1: Effective Concentrations of this compound on Endometrial Cancer Cell Lines
| Cell Line | Treatment Concentration (nmol/L) | Incubation Time | Observed Effects | Reference |
| Ishikawa | 1, 10, 100 | Up to 96 hours | Significant reduction in cell growth, G1 phase cell cycle arrest, induction of cellular senescence. | [1] |
| HHUA | 1, 10, 100 | Up to 96 hours | Significant reduction in cell growth, G1 phase cell cycle arrest, induction of cellular senescence. | [1] |
Table 2: Molecular Effects of this compound Treatment in Endometrial Cancer Cells
| Target Protein | Effect | Cell Line(s) | Reference |
| Cyclin D1 | Downregulation | Ishikawa, HHUA | [1] |
| p21 | Upregulation | Ishikawa, HHUA | [1] |
| p16 | Upregulation | Ishikawa, HHUA | [1] |
| FOXO1 | Upregulation | Ishikawa, HHUA | [1] |
Signaling Pathways
The primary signaling pathway activated by this compound in responsive endometrial cancer cells is the Progesterone Receptor B (PR-B) / FOXO1 axis.
References
Application Notes and Protocols: Preparing Megestrol Acetate Stock Solutions in DMSO
Introduction
Megestrol acetate is a synthetic progestin and a derivative of the naturally occurring steroid hormone, progesterone.[1] It is widely used in research and clinical settings, particularly in the study of hormone-dependent cancers and for the treatment of anorexia and cachexia.[2] Due to its hydrophobic nature, this compound is practically insoluble in water (approximately 2 µg/mL at 37°C) but exhibits excellent solubility in organic solvents like dimethyl sulfoxide (DMSO).[1] This application note provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO for laboratory use.
Physicochemical and Solubility Data
Accurate preparation of stock solutions requires precise knowledge of the compound's properties and solubility. This compound is a white crystalline solid.[1] Key quantitative data are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 595-33-5 | [3] |
| Molecular Formula | C₂₄H₃₂O₄ | [1] |
| Molecular Weight | 384.51 g/mol | [1][4] |
| Appearance | Crystalline solid | [4] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 3.84 mg/mL | Gentle warming may be required. | [5] |
| 50 mM | [1] | ||
| 68 mg/mL (198.55 mM) | [2] | ||
| 76 mg/mL (197.65 mM) | Use fresh DMSO as moisture can reduce solubility. | [3] | |
| Ethanol | ~20 mM | [1] | |
| 21 mg/mL | [3] | ||
| Water | Insoluble | ~2 µg/mL at 37°C | [1] |
Table 3: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes | Source |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3][6] |
| -80°C | 1 year / 6 months | Recommended for long-term storage. | [3][6] |
Experimental Protocol
This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO. Calculations can be adjusted based on the desired final concentration.
Materials
-
This compound powder (purity ≥98%)[4]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials for storage
Equipment
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Safety Precautions
-
This compound should be handled with care as it is a hormonally active agent.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.[7]
Procedure: Preparation of 1 mL of 50 mM Stock Solution
-
Calculate the Required Mass:
-
Molecular Weight (MW) of this compound = 384.51 g/mol
-
Desired Concentration = 50 mM = 0.050 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.050 mol/L * 0.001 L * 384.51 g/mol * 1000 mg/g = 19.23 mg
-
-
Weighing:
-
Tare a clean, sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 19.23 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can decrease solubility.[3]
-
Cap the tube securely and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. If particulates remain, sonication or gentle warming (e.g., in a 37°C water bath) can be used to facilitate dissolution.[3][5]
-
-
Storage:
-
Once the this compound is fully dissolved, the stock solution is ready.
-
For storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.[6] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[6]
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months to 1 year).[3][6]
-
Visualized Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes & Protocols: Analytical Methods for Detecting Megestrol Acetate and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Megestrol acetate (MA) is a synthetic progestin widely used in the treatment of hormone-responsive cancers and for the management of cachexia. Monitoring its metabolic fate is crucial for understanding its pharmacokinetics, efficacy, and potential drug-drug interactions. MA is primarily metabolized in the liver, first through oxidation reactions mediated by cytochrome P450 enzymes (primarily CYP3A4), followed by conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[1][2][3] This document provides detailed protocols for the detection and quantification of this compound and its primary metabolites using modern analytical techniques.
Metabolic Pathway of this compound
This compound undergoes Phase I and Phase II metabolism. The primary pathway involves hydroxylation to form two main oxidative metabolites, followed by glucuronidation.[1][2] CYP3A4 and CYP3A5 are the principal enzymes responsible for the initial oxidation.[1]
Caption: Metabolic pathway of this compound.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) is the predominant methodology for the quantitative analysis of this compound and its metabolites. LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies.[4][5][6]
Experimental Workflow
The general workflow for analyzing MA and its metabolites in biological matrices involves sample preparation to isolate the analytes, followed by chromatographic separation and detection.
Caption: General workflow for MA metabolite analysis.
Protocol 1: LC-MS/MS for this compound in Human Plasma
This protocol is adapted from a validated method for the rapid and sensitive determination of this compound in human plasma, suitable for pharmacokinetic studies.[4][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean polypropylene tube.
-
Add 25 µL of an internal standard (IS) working solution (e.g., Tolbutamide at 2 µg/mL).[8]
-
Vortex the mixture for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE) for extraction and vortex for 10 minutes.[8]
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[8]
-
Transfer 1.0 mL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Column: YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm)[8]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium formate buffer (pH 5.0 with formic acid) and methanol (60:40, v/v).[4][7]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 385.5 | 267.1[4][7] |
| Tolbutamide (IS) | 271.4 | 155.1[4][7] |
Protocol 2: HPLC-UV for Oxidative Metabolites (M1 & M2)
This protocol is based on methods used to isolate and identify the primary oxidative metabolites of this compound from in-vitro incubations with human liver microsomes (HLMs).[1]
1. Sample Preparation (from HLM incubation)
-
Incubate this compound (e.g., 100 µM) with HLMs (e.g., 12 mg protein) in the presence of an NADPH regenerating system for 25 minutes at 37°C.[1]
-
Terminate the reaction by adding an equal volume of cold methanol containing an internal standard (e.g., 53.1 µM 2,3-diphenyl-1-indenone).[1]
-
Centrifuge at >20,000 x g for 15 minutes to precipitate proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions
-
HPLC System: Standard HPLC system with a UV/Vis or PDA detector.
-
Column: µ-Bondapak C18 or equivalent reversed-phase column.[9]
-
Mobile Phase: Acetonitrile/water/acetic acid (60/39/1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[9]
-
Run Time: 25 minutes.[1]
3. Expected Retention Times
| Compound | Retention Time (approx.) |
| Metabolite 3 (M3) | 4.0 min[1] |
| Metabolite 1 (M1) | 5.2 min[1] |
| Metabolite 2 (M2) | 6.7 min[1] |
| This compound (MA) | 11.5 min[1] |
| Internal Standard | 24.0 min[1] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published analytical methods for this compound.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | This compound | Reference |
| Linearity Range | 1 - 2000 ng/mL | [4][7] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [4][7] |
| Intra-day Precision (%RSD) | < 5.2% | [6] |
| Inter-day Precision (%RSD) | < 5.2% | [6] |
| Intra-day Accuracy (%RE) | < 6.4% | [6] |
| Inter-day Accuracy (%RE) | < 6.4% | [6] |
| Extraction Recovery | > 85% | [8] |
Table 2: HPLC-UV Method Performance
| Parameter | This compound | Reference |
| Matrix | Human Plasma | [9] |
| Linearity Range | 10 - 600 ng/mL | [9] |
| Limit of Detection (LOD) | 5 ng/mL | [9] |
| Intra-assay Precision (%RSD) | 4% | [9] |
| Inter-assay Precision (%RSD) | 6% | [9] |
| Intra-assay Accuracy | within 3% | [9] |
| Inter-assay Accuracy | within 3% | [9] |
Table 3: HPLC-UV Method for Residue Analysis
| Parameter | This compound | Reference |
| Matrix | Equipment Swab | [10] |
| Linearity Range | 0.03 - 15 µg/mL | [10] |
| Precision (%RSD) | 1% | [10] |
| Recovery | > 90% | [10] |
References
- 1. METABOLISM OF this compound IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive LC-MS/MS method for determination of this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatographic procedure for the quantitative analysis of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Summary of - HPLC Method Development and Validation for Residue Analys" by Urvi Das Sharma, Ganesh CH et al. [impressions.manipal.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with Megestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate (MA) is a synthetic, orally active progestational agent with recognized anti-tumor effects in hormone-sensitive cancers, such as breast and endometrial carcinoma.[1][2] One of the mechanisms underlying its therapeutic efficacy is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis in cell populations. This document provides detailed application notes and protocols for the analysis of apoptosis in cells treated with this compound using flow cytometry, with a focus on the widely used Annexin V and Propidium Iodide (PI) staining method.
Principle of Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Primarily necrotic cells
Quantitative Data Summary
The induction of apoptosis by this compound can vary depending on the cell type, concentration of MA, and duration of treatment. The following tables summarize quantitative data from studies analyzing apoptosis in cancer cell lines treated with this compound.
Table 1: Apoptosis in Endometrial Cancer Cells Treated with this compound
| Cell Line | Treatment (96 hours) | % of Apoptotic Cells (Annexin V+) | Reference |
| Ishikawa | Control (DMSO) | Not specified (baseline) | [3] |
| 1 nmol/L this compound | Slightly increased (not significant) | [3] | |
| 10 nmol/L this compound | Slightly increased (not significant) | [3] | |
| 100 nmol/L this compound | Slightly increased (not significant) | [3] | |
| HHUA | Control (DMSO) | Not specified (baseline) | [3] |
| 1 nmol/L this compound | Slightly increased (not significant) | [3] | |
| 10 nmol/L this compound | Slightly increased (not significant) | [3] | |
| 100 nmol/L this compound | Slightly increased (not significant) | [3] |
Note: In this study, while this compound reduced cell growth and induced senescence, the increase in apoptosis was not statistically significant.[3]
Table 2: Apoptosis in Liver Cancer Cells Treated with this compound (Monotherapy and Combination Therapy)
| Cell Line | Treatment (24 hours) | % of Apoptotic Cells (Annexin V+) | Reference |
| Hep G2 | Control | 3.17 ± 0.25 | [4] |
| 75 µM this compound | 4.53 ± 0.24 | [4] | |
| 5 µM Arsenic Trioxide (ATO) | 5.20 ± 0.70 | [4] | |
| 75 µM MA + 5 µM ATO | 47.73 ± 5.77 | [4] | |
| BEL 7402 | Control | 3.52 ± 0.30 | [4] |
| 75 µM this compound | 5.91 ± 0.89 | [4] | |
| 5 µM Arsenic Trioxide (ATO) | 5.15 ± 0.16 | [4] | |
| 75 µM MA + 5 µM ATO | 50.27 ± 5.31 | [4] |
Note: This study highlights that while this compound alone induces a small amount of apoptosis, it can significantly enhance the apoptotic effect of other chemotherapeutic agents like arsenic trioxide.[4]
Signaling Pathways in this compound-Induced Apoptosis
This compound, as a progestin, primarily exerts its effects through the progesterone receptor (PR). The binding of MA to PR can trigger a signaling cascade that leads to the regulation of genes involved in cell cycle arrest and apoptosis. While the precise signaling pathway for MA-induced apoptosis is not fully elucidated and can be cell-type specific, a general proposed mechanism is outlined below.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. This compound - NCI [cancer.gov]
- 3. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming megestrol acetate solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with megestrol acetate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with poor aqueous solubility.[1] It is practically insoluble in water but soluble in several organic solvents.[2][3] The solubility in commonly used solvents is summarized in the table below.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: Precipitation occurs because this compound is poorly soluble in aqueous solutions like cell culture media.[2] When a concentrated stock solution (typically in DMSO or ethanol) is diluted into the medium, the solvent concentration decreases, causing the drug to fall out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the most common and recommended solvents for preparing stock solutions of this compound for in vitro studies.[4][5] It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[5]
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A4: The tolerance of cell lines to organic solvents varies. Generally, a final concentration of DMSO or ethanol at or below 0.1% (v/v) in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q5: Can I heat the solvent to dissolve this compound?
A5: Gentle warming can aid in the dissolution of this compound in organic solvents. For instance, warming to 50°C with ultrasonication has been used for dissolving it in DMSO.[5] However, repeated heating and cooling should be avoided as it may degrade the compound.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in aqueous media.
| Possible Cause | Recommended Solution |
| High final concentration of this compound | Lower the final working concentration of this compound in your assay. The aqueous solubility is very low (approximately 2 µg/mL).[2] |
| High percentage of organic solvent in the final solution | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is kept to a minimum, ideally ≤0.1%, to avoid solvent-induced precipitation and cell toxicity. |
| Shock precipitation from rapid dilution | Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation. |
| Low temperature of the aqueous medium | Pre-warm the cell culture medium or buffer to 37°C before adding the this compound stock solution. Solubility can be temperature-dependent. |
| Presence of salts or proteins that reduce solubility | Consider using a simplified buffer system for initial solubility tests before moving to complex media. In some cases, the presence of serum in the medium can aid solubility through protein binding.[2] |
Issue: Inconsistent or unexpected results in bioassays.
| Possible Cause | Recommended Solution |
| Degradation of this compound | This compound can be unstable under alkaline conditions (pH ≥ 7).[2] Prepare fresh stock solutions and avoid storing them for extended periods, even at low temperatures. Protect from light. |
| Interaction with plasticware | Being a lipophilic compound, this compound may adsorb to plastic surfaces. Use low-adsorption plasticware or glass vials where possible. |
| Incomplete dissolution of the stock solution | Visually inspect your stock solution to ensure there are no undissolved crystals. If necessary, briefly sonicate the stock solution before use.[5] |
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various solvents.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 76 mg/mL[5] | 197.65 mM[5] | Use fresh, anhydrous DMSO for best results.[5] |
| DMSO | 68 mg/mL[6] | 198.55 mM[6] | |
| Ethanol | 21 mg/mL[5] | 54.61 mM | |
| Ethanol | 5 mg/mL[6] | 14.59 mM[6] | |
| Acetone | Soluble[3] | - | |
| Chloroform | Soluble[2] | - |
Table 2: Aqueous Solubility
| Medium | Solubility | Temperature | Notes |
| Water | Insoluble[5] | - | |
| Water | 2 µg/mL[2] | 37°C[2] | Classified as practically insoluble.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to 37-50°C until the powder is completely dissolved.[5] Visually confirm the absence of any particulate matter.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the organic solvent used (e.g., PTFE).
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution (Optional): If a large dilution factor is required, perform a serial dilution of the stock solution in the same organic solvent to minimize the volume of stock added to the medium.
-
Dilution into Medium: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This ensures rapid dispersal and minimizes precipitation.
-
Final Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for your in vitro assay to ensure consistent results.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's receptor binding and cellular effects.
References
Technical Support Center: Optimizing Megestrol Acetate Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing megestrol acetate (MA) dosage for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
This compound is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR).[1][2][3][4][5][6][7][8][9][10] Upon binding to the PR, the complex can translocate to the nucleus and regulate the expression of genes involved in cell growth, differentiation, and apoptosis.[1][5] In hormone-sensitive cancers, this can lead to an inhibition of cell proliferation and tumor growth.[1] Additionally, MA has been shown to have some activity at glucocorticoid[1][2][11] and androgen receptors,[11] which may contribute to its overall effects.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific research question. Based on published studies, a broad starting range to consider is 10 nM to 100 µM. For instance, in endometrial cancer cell lines, concentrations as low as 1-100 nM have been shown to be effective,[12][13] while hepatocellular carcinoma cells have been treated with concentrations up to 800 µM, with a reported IC50 of 260 µM.[14] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and dissolve this compound for cell culture use?
This compound is a hydrophobic compound. For in vitro experiments, it is typically dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically less than 0.1%) and non-toxic to the cells. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to influence several signaling pathways. In endometrial cancer cells, it can induce senescence through the Progesterone Receptor B (PR-B)/FOXO1/p21 axis.[12][13] There is also evidence of its impact on the MAPK pathway.[15][16][17] Furthermore, as a progestin, it has the potential to modulate the transcriptional activation of STAT3.[18] The specific pathways affected can vary depending on the cell type and experimental context.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell proliferation. | 1. Suboptimal concentration. 2. Cell line is not sensitive to this compound (e.g., lacks progesterone receptors). 3. Insufficient incubation time. 4. Degradation of this compound. | 1. Perform a dose-response study with a wider range of concentrations (e.g., 10 nM to 200 µM). 2. Verify the expression of progesterone receptors in your cell line via Western blot or qPCR. 3. Extend the treatment duration (e.g., 48, 72, or 96 hours). 4. Prepare fresh stock solutions of this compound. |
| High levels of cell death or cytotoxicity observed. | 1. this compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of cell culture. | 1. Lower the concentration of this compound. Refer to dose-response data to identify a non-toxic range.[14] 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control. 3. Perform routine checks for microbial contamination. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density. 2. Variability in this compound stock solution. 3. Cells are at different passages. 4. Serum batch-to-batch variability. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. 3. Use cells within a defined passage number range. 4. Test new batches of serum before use in critical experiments. |
| Unexpected interaction with other treatments. | This compound can interact with other drugs. For example, it has been shown to antagonize the cytotoxic effects of cisplatin.[19][20] | Review the literature for known interactions with your co-treatment. Consider performing combination index assays to determine if the interaction is synergistic, additive, or antagonistic. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effect | Reference(s) |
| Ishikawa & HHUA | Endometrial Cancer | 1 - 100 nM | Reduced cell growth, G1 arrest, and induced senescence | [12][13] |
| NTUB1 & NTUB1/P | Transitional Carcinoma | 10 µM | Antagonized cisplatin cytotoxicity | [19][20] |
| HepG2 | Hepatocellular Carcinoma | 25 - 800 µM (IC50 = 260 µM) | Dose- and time-dependent inhibition of cell growth | [14] |
| HepG2 & BEL 7402 | Liver Cancer | Up to 75 µM | Inhibition of cell growth | [15] |
| HepG2 | Hepatocellular Carcinoma | < 50 µM | No significant decrease in cell viability | [21] |
Experimental Protocols
Protocol 1: Determining Dose-Response and IC50 of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a 2X serial dilution of this compound in your complete cell culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest MA concentration) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay: After incubation, assess cell viability using a suitable assay, such as MTT, MTS (like CCK-8), or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Cell Cycle Arrest via Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (based on your dose-response data) and controls for the desired duration (e.g., 72 hours).[12]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in 70% ice-cold ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases). Compare the cell cycle profiles of the treated cells to the controls.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pallipedia.org [pallipedia.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. google.com [google.com]
- 9. This compound - NCI [cancer.gov]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. aapharma.ca [aapharma.ca]
- 12. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p42/p44 MAPK-mediated Stat3Ser727 phosphorylation is required for progestin-induced full activation of Stat3 and breast cancer growth. [vivo.weill.cornell.edu]
- 18. Progestins Induce Transcriptional Activation of Signal Transducer and Activator of Transcription 3 (Stat3) via a Jak- and Src-Dependent Mechanism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound antagonizes cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 21. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in megestrol acetate animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing megestrol acetate in animal studies. Our goal is to help you mitigate variability and ensure the robustness of your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Question: We are observing high variability in the anorexic/cachectic phenotype in our control group, making it difficult to assess the efficacy of this compound. What could be the cause?
Answer: High variability in control groups can stem from several factors unrelated to the drug itself. It is crucial to standardize your experimental conditions as much as possible.
-
Animal Characteristics: Age, sex, and strain of the animals can significantly impact baseline appetite and metabolism. Ensure all animals are closely matched.
-
Acclimation Period: An insufficient acclimation period can lead to stress-induced appetite suppression. Allow for an adequate acclimatization period (typically at least one week) in the study environment before starting the experiment.
-
Housing Conditions: Social housing hierarchy can affect food intake, with subordinate animals potentially eating less.[1] House animals in small, stable groups or individually, if appropriate for the species and study design.[1]
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Environmental Stressors: Noise, light cycles, and handling can all be sources of stress. Maintain a consistent and quiet environment and handle the animals gently and consistently.[1]
Question: We are seeing inconsistent or lower-than-expected efficacy of this compound in our treatment group. What are the potential reasons?
Answer: Inconsistent efficacy is often linked to the formulation and administration of this compound.
-
Formulation and Bioavailability: this compound is poorly soluble in water, which can lead to variable absorption.[2][3] The formulation significantly impacts bioavailability; nanocrystal formulations have shown much higher and more consistent absorption, especially in a fasting state, compared to micronized suspensions.[4]
-
Food Effect: The presence of food can dramatically increase the absorption of micronized this compound.[4] If using a micronized formulation, administering it with food may increase consistency. Conversely, for nanocrystal formulations, the effect of food is less pronounced.[4]
-
Vehicle Selection: The vehicle used to suspend this compound can affect its stability and delivery. Ensure the chosen vehicle is appropriate and that the suspension is homogenous at the time of administration.
-
Administration Technique: For oral gavage, improper technique can lead to stress, aspiration, or incorrect dosing.[5][6] Ensure personnel are well-trained in the correct procedure for the specific animal model.[5][6]
Question: Our animals are showing unexpected adverse effects, such as lethargy, diabetes-like symptoms, or uterine issues. How should we address this?
Answer: this compound has known side effects that can be dose-dependent and vary by species.
-
Glucocorticoid and Progestogenic Effects: this compound has glucocorticoid-like activity and is a potent progestin.[7][8][9] These hormonal activities can lead to side effects such as adrenal suppression, hyperglycemia, and changes in reproductive tissues.[10][11][12][13]
-
Species-Specific Sensitivity: Cats, for example, are particularly sensitive to the diabetogenic and adrenal-suppressing effects of this compound.[13][14] Be aware of the known sensitivities of your chosen animal model.
-
Dose and Duration: The risk of adverse effects often increases with higher doses and longer treatment durations.[12] If adverse effects are observed, consider reducing the dose or treatment duration if the study design allows.
-
Monitoring: Regularly monitor the health of the animals, including body weight, food and water intake, blood glucose levels (if relevant), and any clinical signs of distress.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound for appetite stimulation?
The exact mechanism is not fully understood, but it is believed to involve multiple pathways. This compound is a progesterone and glucocorticoid receptor agonist.[7][8] It is thought to stimulate appetite by increasing the synthesis and release of neuropeptide Y (NPY) in the hypothalamus, a potent appetite stimulant.[8][15] It may also down-regulate the production of pro-inflammatory cytokines like TNF-α and IL-6, which are known to contribute to cachexia.[8]
2. What are the key differences between micronized and nanocrystal formulations of this compound?
The primary difference is particle size, which significantly affects bioavailability. Nanocrystal formulations have a much smaller particle size, leading to a larger surface area for dissolution and absorption.[4] This results in significantly higher and more consistent bioavailability, especially in the fasting state, compared to micronized suspensions.[4]
3. What are appropriate dosages of this compound for different animal models?
Dosages can vary significantly depending on the species, the model, and the intended effect. It is crucial to consult the literature for doses used in similar studies. See the table below for some examples.
4. How should I prepare and administer this compound suspensions?
This compound is typically administered orally as a suspension. It is important to ensure the suspension is homogenous before each administration to ensure accurate dosing. Shaking the suspension well is critical. For oral gavage in rodents, use a proper gavage needle and technique to avoid injury and ensure the full dose is delivered to the stomach.[5][16]
5. What are the common side effects of this compound in animals?
Common side effects are related to its hormonal activity and can include:
-
Dogs: Increased appetite, weight gain, lethargy, behavioral changes, uterine inflammation, and mammary gland enlargement.[11] At high doses over long durations, diabetes-like symptoms have been observed.[10]
-
Cats: Increased appetite, weight gain, lethargy, and behavioral changes are common.[11][13] Cats are also prone to more severe side effects like diabetes mellitus, adrenal suppression, and mammary hyperplasia.[12][13][14]
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Rodents: Studies have reported effects on reproductive organs and fertility with long-term administration.[17] In some mouse models of cancer cachexia, an increase in tumor weight has been observed.[18]
Data and Protocols
Quantitative Data Summary
Table 1: Example Dosages of this compound in Different Animal Models
| Animal Model | Indication | Dosage | Route of Administration | Reference |
| Rat | Appetite Stimulation | 50 mg/kg/day | Oral | [15] |
| Dog | Estrus Postponement (Proestrus) | 2.2 mg/kg/day for 8 days | Oral | [19] |
| Dog | Estrus Postponement (Anestrus) | 0.55 mg/kg/day for 32 days | Oral | [19] |
| Cat | Feline Contraception (Commonly Used) | 5 mg/cat 1-3 times per week | Oral | [13] |
| Mouse (NMRI) | Cancer Cachexia Model (MAC16) | Not specified in abstract | Not specified in abstract | [18] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Humans (for reference)
| Formulation | State | Cmax (ng/mL) | AUC (ng.h/mL) | Reference |
| Nanocrystal (MA-ES) 625 mg | Fasting | ~30% less than fed | 12,095 | [4] |
| Micronized (MAOS) 800 mg | Fasting | ~86% less than fed | 8,942 | [4] |
| Nanocrystal (625 mg/5 mL) | N/A | 925.95 ± 283.41 | 9,868.35 ± 3,674.01 | [3] |
| Micronized (Reference) | N/A | 911.19 ± 274.20 | 10,056.30 ± 3,163.78 | [3] |
Note: Data from human studies are provided for comparative purposes to illustrate the impact of formulation on bioavailability.
Experimental Protocols
Protocol: Oral Gavage in Mice
This is a general protocol for oral gavage in mice and should be adapted to your specific institutional guidelines and experimental needs.
Materials:
-
This compound suspension at the desired concentration.
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch curved stainless steel needle with a ball tip for adult mice).[6]
-
Syringe (1 mL or appropriate for the volume).
-
Scale for weighing the mouse.
Procedure:
-
Calculate Dosage: Weigh the mouse to determine the correct volume of the suspension to administer. The maximum recommended volume is typically 10 mL/kg.[20]
-
Prepare the Dose: Ensure the this compound suspension is well-mixed by vortexing or shaking vigorously. Draw up the calculated volume into the syringe and attach the gavage needle.
-
Restraint: Restrain the mouse by scruffing the skin on its back and neck to immobilize the head and body. The head should be slightly extended back to create a straight line from the mouth to the esophagus.[16]
-
Measure Insertion Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[16]
-
Insert the Needle: Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. The needle should pass smoothly without resistance. Do not force the needle. If you feel resistance, withdraw and try again.[16][20]
-
Administer the Substance: Once the needle is in place, slowly inject the suspension over 2-3 seconds.[5]
-
Remove the Needle: Slowly withdraw the gavage needle in a smooth motion.
-
Monitor: Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 10-15 minutes after the procedure.[5][21]
Visualizations
Caption: Proposed signaling pathway for this compound's appetite-stimulating effects.
Caption: Logical workflow for troubleshooting variability in this compound studies.
References
- 1. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomemulsion of this compound for improved oral bioavailability and reduced food effect [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of this compound in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food effect on the bioavailability of two distinct formulations of this compound oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. A four-year evaluation of the chronic toxicity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | VCA Animal Hospitals [vcahospitals.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Use of megestrol in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.fsu.edu [research.fsu.edu]
- 17. Long-term effect of a continuous low dose of this compound on the genital organs and fertility of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound for estrus postponement in the bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of megestrol acetate in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing megestrol acetate in in vitro experiments. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound in vitro?
A1: this compound is a synthetic progestin, and its primary on-target effect is agonism of the progesterone receptor (PR).[1] However, it is known to exhibit significant off-target activities, including:
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Glucocorticoid Receptor (GR) Agonism: this compound can bind to and activate the glucocorticoid receptor, leading to glucocorticoid-like effects.[2][3]
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Androgen Receptor (AR) Interaction: It can bind to the androgen receptor, although its effects can be complex, potentially acting as a weak partial agonist or antagonist.[3][4]
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Pregnane X Receptor (PXR) Activation: this compound is a specific inducer of Cytochrome P450 3A4 (CYP3A4) through the activation of the human pregnane X receptor (hPXR).[5][6][7] This can lead to drug-drug interactions if other compounds in your in vitro system are metabolized by CYP3A4.[5]
Q2: I'm observing unexpected changes in my cell model that are not consistent with progesterone receptor activation. What could be the cause?
A2: These unexpected effects are likely due to this compound's off-target activities. If you observe effects such as apoptosis in lymphoid cell lines, changes in glucose metabolism, or inhibition of inflammatory responses, these could be mediated by the glucocorticoid receptor.[2] Alterations in the expression of androgen-responsive genes would point towards an interaction with the androgen receptor.
Q3: How can this compound affect the metabolism of other compounds in my in vitro system?
A3: this compound activates the pregnane X receptor (PXR), which in turn induces the expression of CYP3A4, a key enzyme in drug metabolism.[5][6][7] If your experimental system includes other compounds that are substrates for CYP3A4, their metabolism could be accelerated, leading to lower-than-expected concentrations and potentially confounding your results.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with this compound.
Issue 1: High background or unexpected activity in reporter gene assays.
-
Possible Cause 1: Off-target receptor activation.
-
Troubleshooting Step: Your cell line may endogenously express glucocorticoid or androgen receptors, which are being activated by this compound.
-
Solution:
-
Characterize your cell line for the expression of PR, GR, and AR.
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Use a panel of reporter assays for each receptor to dissect the specific activity of this compound.
-
Consider using a cell line with low or no endogenous expression of off-target receptors.
-
-
-
Possible Cause 2: Non-specific effects on the reporter construct.
-
Troubleshooting Step: At high concentrations, this compound might be interfering with the reporter machinery itself.
-
Solution:
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Include a control with a minimal promoter-reporter construct lacking the hormone response element to check for non-specific effects.
-
Perform a cell viability assay to ensure the observed effects are not due to cytotoxicity.
-
-
Issue 2: Inconsistent results or loss of this compound effect over time.
-
Possible Cause 1: Metabolic clearance of this compound.
-
Troubleshooting Step: If your cells (e.g., primary human hepatocytes) have high metabolic activity, they may be metabolizing the this compound.
-
Solution:
-
Replenish the media with fresh this compound at regular intervals.
-
Use a metabolically less active cell line if appropriate for your research question.
-
-
-
Possible Cause 2: Altered metabolism of other experimental compounds.
-
Troubleshooting Step: this compound-induced CYP3A4 may be clearing other critical components from your media.[5]
-
Solution:
-
If possible, avoid co-treatment with known CYP3A4 substrates.
-
If co-treatment is necessary, consider increasing the concentration of the affected compound and monitor its levels over time.
-
-
Issue 3: Difficulty in distinguishing between progesterone and glucocorticoid receptor-mediated effects.
-
Possible Cause: Both receptors can regulate overlapping sets of genes.
-
Solution:
-
Use selective antagonists: Co-treat with a specific GR antagonist (e.g., mifepristone) or a specific PR antagonist to block the respective pathways.
-
Knockdown/knockout of receptors: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the off-target receptor (e.g., GR) in your cell model.
-
Selective agonists: Use highly selective PR and GR agonists as positive controls to define the signature response for each receptor in your system.
-
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Species | Assay Type | Value | Reference |
| Progesterone Receptor | This compound | Bovine | Radioligand Binding | IC50: 11 nM | [8] |
| Glucocorticoid Receptor | This compound | Human | Radioligand Binding | 46% RBA | [2] |
| Glucocorticoid Receptor | Dexamethasone | Human | Radioligand Binding | 100% RBA | [2] |
| Glucocorticoid Receptor | Cortisol | Human | Radioligand Binding | 25% RBA* | [2] |
*Relative Binding Affinity (RBA) compared to dexamethasone.
Experimental Protocols
Protocol 1: Whole-Cell Receptor Binding Assay
This protocol is adapted for determining the binding affinity of this compound to steroid hormone receptors.
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., PR, GR, or AR) to 80-90% confluency.
-
Cell Harvest: Harvest cells and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a homogenization buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT) and homogenize.
-
Cytosol Preparation: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. The supernatant is the cytosol containing the soluble receptors.
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]dexamethasone for GR).
-
Add increasing concentrations of unlabeled this compound or a known competitor (as a positive control).
-
Add the cytosol preparation to initiate the binding reaction.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand: Use the dextran-coated charcoal method to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value.
Protocol 2: Luciferase Reporter Gene Assay for Off-Target Activity
This protocol allows for the functional assessment of this compound's activity on PR, GR, and AR.
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T or U2OS, which have low endogenous receptor expression) in a 96-well plate.[9]
-
Transfection: Co-transfect the cells with:
-
An expression vector for the human receptor of interest (PR, GR, or AR).
-
A reporter vector containing a luciferase gene under the control of a promoter with the corresponding hormone response element (e.g., a GRE-luciferase reporter for GR).
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, replace the medium with a medium containing increasing concentrations of this compound, a known agonist for the receptor (positive control), or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Protocol 3: PXR Activation and CYP3A4 Induction Assay
This protocol is to determine if this compound induces CYP3A4 activity in your in vitro model.
-
Cell Culture: Use a human liver cell line (e.g., HepG2) or primary human hepatocytes.
-
PXR Reporter Assay (Optional, for mechanism):
-
CYP3A4 mRNA and Protein Expression:
-
Treat cells with this compound for 48-72 hours.
-
Measure CYP3A4 mRNA levels by qRT-PCR.
-
Measure CYP3A4 protein levels by Western blot.
-
-
CYP3A4 Activity Assay:
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. megestrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Megestrol Acetate and Laboratory Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of megestrol acetate with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with laboratory assays?
This compound is a synthetic progestin with glucocorticoid-like properties.[1][2] Its structure and biological activity can lead to two primary types of interference in laboratory assays:
-
Pharmacological (In Vivo) Interference: this compound can alter the actual concentration of endogenous hormones by affecting the hypothalamic-pituitary-gonadal and adrenal axes.[3][4][5]
-
Analytical (In Vitro) Interference: this compound or its metabolites may cross-react with antibodies used in immunoassays, leading to falsely elevated or decreased results.[6]
Q2: Which laboratory assays are most commonly affected by this compound?
The most significant interferences are observed in hormonal assays. This includes assessments of:
Troubleshooting Guides
Issue 1: Unexpectedly Low Cortisol and ACTH Levels
Symptoms: You are observing significantly suppressed basal cortisol and ACTH levels in subjects receiving this compound, potentially raising concerns about adrenal insufficiency.
Possible Cause: this compound has inherent glucocorticoid activity that suppresses the pituitary-adrenal axis, leading to a decrease in ACTH and subsequently cortisol production.[4][5][7] This is a pharmacological effect of the drug.
Troubleshooting Steps:
-
Confirm the Finding: Re-run the assays to rule out technical error.
-
Review Patient Medication: Confirm the patient is taking this compound and the dosage.
-
Consider an ACTH Stimulation Test: To assess the functional capacity of the adrenal glands, a low-dose ACTH stimulation test may be more sensitive than a standard high-dose test in revealing adrenal suppression in patients on this compound.[10]
-
Interpret with Caution: Be aware that abrupt discontinuation of this compound can precipitate an adrenal crisis due to the suppressed HPA axis.[7]
Issue 2: Falsely Elevated Estradiol Levels
Symptoms: You are observing unexpectedly high estradiol (E2) levels in patients treated with this compound, even in postmenopausal women or oophorectomized patients.[6]
Possible Cause: Metabolites of this compound may cross-react with the antibodies used in some estradiol radioimmunoassays (RIA).[6] This is an example of analytical interference.
Troubleshooting Steps:
-
Review Assay Methodology: Determine the specificity of the estradiol immunoassay being used. Check the manufacturer's package insert for known cross-reactivities.
-
Consider an Alternative Method: If cross-reactivity is suspected, consider using a more specific method for estradiol measurement, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is less prone to this type of interference.
-
Evaluate Metabolites: While not a routine clinical practice, specialized laboratories could assess for the presence of this compound metabolites.
Issue 3: Markedly Decreased Testosterone, LH, and FSH Levels
Symptoms: Male patients on this compound exhibit significantly reduced levels of total testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[4][9][11]
Possible Cause: this compound has antigonadotropic effects, suppressing the release of LH and FSH from the pituitary gland, which in turn reduces testosterone production by the testes.[4][11] This is a pharmacological effect.
Troubleshooting Steps:
-
Correlate with Clinical Symptoms: Note any clinical signs of hypogonadism, such as decreased libido or erectile dysfunction.[12]
-
Baseline and On-Treatment Comparison: Whenever possible, compare on-treatment hormone levels to pre-treatment baseline levels to quantify the extent of suppression.
-
Consider Concomitant Therapy: In clinical settings where testosterone levels are a concern, co-administration of testosterone has been explored to counteract the suppressive effects of this compound.[9]
Data Presentation: Summary of Hormonal Changes
The following table summarizes the quantitative effects of this compound on various hormone levels as reported in a study on healthy older men receiving 800 mg/day for 12 weeks.[4]
| Hormone | Mean Percentage Change from Baseline | P-value |
| Pituitary Hormones | ||
| Adrenocorticotropic Hormone (ACTH) | -89.5% | <0.001 |
| Luteinizing Hormone (LH) | -49.0% | <0.001 |
| Prolactin (PRL) | +162.2% | <0.001 |
| Thyroid-Stimulating Hormone (TSH) | -14.7% | 0.03 |
| Follicle-Stimulating Hormone (FSH) | No significant change | - |
| End-Organ Hormones | ||
| Cortisol | -90.8% | <0.001 |
| Testosterone (T) | -84% to -85% | <0.001 |
| Estradiol (E2) | +181.6% | <0.001 |
| Free Thyroxine (Free T4) | No significant change | - |
Experimental Protocols
Key Experiment: Low-Dose ACTH Stimulation Test for Adrenal Function
This protocol is adapted from a study evaluating adrenal function in cancer patients receiving this compound.[10]
Objective: To assess the adrenal reserve in patients with suspected this compound-induced adrenal suppression.
Methodology:
-
Baseline Sample: A baseline blood sample is drawn to measure the basal serum cortisol level.
-
ACTH Administration: A low dose of 0.625 µg of cosyntropin (ACTH (1-24)) is administered intravenously.
-
Post-Stimulation Samples: Blood samples for cortisol measurement are collected at 30 and 60 minutes after the ACTH injection.
-
Interpretation: A normal response is typically defined as a peak serum cortisol level of >18 µg/dL. A suboptimal response suggests impaired adrenal function. In the cited study, 53% of patients receiving this compound had a suboptimal response to the low-dose test.[10]
Visualizations
Caption: this compound's Suppression of the HPA Axis.
Caption: Troubleshooting Workflow for Unexpected Assay Results.
References
- 1. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. utoledo.edu [utoledo.edu]
- 4. Effects of this compound on pituitary function and end-organ hormone secretion: a post hoc analysis of serum samples from a 12-week study in healthy older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the human pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in serum sex steroid levels during this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High prevalence of adrenal suppression during acute illness in hospitalized patients receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound and Testosterone on Body Composition and Hormonal Responses in COPD Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A low-dose adrenocorticotropin test reveals impaired adrenal function in cancer patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound (Megace) on steroid metabolism and steroid-protein binding in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Symptomatic Hypogonadism in a Male Patient - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of megestrol acetate powder and solutions
This guide provides best practices for the long-term storage of megestrol acetate powder and solutions to ensure compound integrity and experimental reproducibility.
Troubleshooting Common Storage Issues
This section addresses specific problems that may arise during the storage and handling of this compound.
| Problem/Observation | Potential Cause | Recommended Action |
| Powder: Discoloration (e.g., yellowing) | Oxidation or light exposure | Discard the sample. Procure a new batch and ensure storage in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Powder: Clumping or hardening | Moisture absorption | Move the container to a desiccator or a controlled low-humidity environment. If clumping is severe, the sample's purity may be compromised. Consider quantitative analysis before use. For future storage, always use a desiccator. |
| Solution: Cloudiness or precipitation | Temperature fluctuations or solvent evaporation | Gently warm the solution (e.g., in a 37-50°C water bath) and sonicate to attempt redissolution. If precipitation persists[1], the solution may be supersaturated or degraded. Verify the solvent's purity and storage conditions. |
| Solution: Change in color | Degradation of the compound or solvent | The solution should be discarded. Prepare a fresh solution using high-purity solvent and store it under the recommended conditions (see FAQ). |
| Inconsistent experimental results | Loss of potency due to degradation | Verify the storage history of the compound. Run a quality control check using an analytical method like HPLC to determine the purity and concentration. If potency is reduced, us[2]e a new, validated batch of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: this compound powder should be stored at room temperature (15-30°C or 68-77°F) in a dry, well-ventilated place. It is crucial to protect [3][4][5]it from light by storing it in a tightly sealed, light-resistant container. For maximum stability, es[3]pecially for reference standards, storage at -20°C for up to three years is recommended.
Q2: How sensitive is m[1]egestrol acetate powder to humidity?
A2: The powder is susceptible to moisture. It is critical to keep the container tightly closed and stored in a dry environment to prevent clumping and potential degradation. Using a desiccator is a h[3]ighly recommended practice.
Q3: What solvents are recommended for preparing this compound solutions, and how should they be stored?
A3: Dimethyl sulfoxide (DMSO) is a common solvent, with solubilities reported up to 76 mg/mL. Ethanol is also used, tho[1]ugh solubility is lower. For stock solutions, it i[6]s best to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solution[1]s at -80°C for up to one year for maximum stability.
Q4: What is the expect[1]ed stability of this compound solutions in storage?
A4: The stability of solutions is highly dependent on the solvent and storage temperature. A stock solution in DMSO can be stable for up to one year at -80°C or for one month at -20°C. Avoid storing solutions a[1]t room temperature for extended periods, as this can accelerate degradation.
Q5: Are there any specific handling precautions I should take?
A5: Yes. This compound is a potent synthetic hormone. Avoid all personal contact, including inhalation of the powder. Always use personal prote[7]ctive equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a [3][7]well-ventilated area or a chemical fume hood.
Summary of Storage C[7]onditions
| Form | Temperature | Light Exposure | Humidity | Recommended Container | Max Duration |
| Powder | 15-30°C (Room Temp) or -20°C (Reference Stan[4][5]dard) | Protect from light | St[1]ore in a dry place; u[3]se of a desiccator is recommended | Tightly sealed, light-r[3]esistant (e.g., amber glass) vial | Up to 3 years at -20°C[3] |
| Stock Solution (in [1]DMSO) | -80°C | Protect from light | N/[1]A (sealed vial) | Tightly sealed cryogenic vials | 1 year |
| Stock Solution (in [1]DMSO) | -20°C | Protect from light | N/[1]A (sealed vial) | Tightly sealed cryogenic vials | 1 month |
Experimental[1] Protocol: Stability Assessment by HPLC
To quantitatively assess the integrity of this compound after storage, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol provides a general framework.
Objective: To determine the concentration and purity of this compound in a sample and detect potential degradation products.
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve with a range of concentrations (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Powder: Accurately weigh the stored this compound powder and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Solution: Dilute the stored solution with the mobile phase to fall within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (E[8]xample):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volum[2]e: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Analysis:
-
Inject the standards to establish a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Compare the retention time of the major peak in the sample to the reference standard to confirm identity.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Analyze the chromatogram for any additional peaks, which may indicate impurities or degradation products. The area of these peaks relative to the main peak can be used to estimate the percentage of degradation.
-
Diagrams
Caption: Troubleshooting workflow for common this compound storage issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Liquid chromatographic procedure for the quantitative analysis of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. aapharma.ca [aapharma.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Development of this compound solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Megestrol Acetate Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering megestrol acetate resistance in their cancer cell line experiments.
Troubleshooting Guides
Problem 1: Cells are not responding to this compound treatment.
Question: My cancer cell line, which was previously sensitive to this compound, is no longer showing a cytotoxic or anti-proliferative effect. What could be the cause?
Answer:
Several factors could contribute to the loss of this compound sensitivity. Consider the following possibilities:
-
Development of Resistance: Prolonged exposure to this compound can lead to the selection of resistant cell populations. This is a common phenomenon in cancer therapy.
-
Receptor Downregulation: this compound primarily exerts its effects through the progesterone receptor (PR).[1][2] Cells may downregulate the expression of PR, rendering the drug ineffective.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, even in the presence of this compound. Key pathways to investigate include the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4]
-
Increased Drug Efflux: Cells may upregulate the expression of drug efflux pumps, such as P-glycoprotein, which actively remove this compound from the cell, reducing its intracellular concentration.[1]
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT or resazurin) to determine the current IC50 value of this compound for your cell line. Compare this to the historical IC50 for the parental, sensitive cell line. An increase in the IC50 value indicates the development of resistance.
-
Assess Progesterone Receptor Expression: Use Western blotting or qPCR to quantify the expression levels of the progesterone receptor in your resistant cells compared to the sensitive parental line. A significant decrease in PR expression could explain the resistance.
-
Investigate Signaling Pathways: Analyze the activation status of key proteins in the PI3K/Akt and MAPK pathways using Western blotting. Look for increased phosphorylation of proteins like Akt, mTOR, ERK1/2, p38, and JNK in the resistant cells.[3][5][6]
-
Evaluate Drug Efflux Pump Activity: If you suspect increased drug efflux, you can use commercially available kits to measure the activity of pumps like P-glycoprotein.
Problem 2: Inconsistent results in cell viability assays.
Question: I am getting variable results in my cell viability assays when treating with this compound. How can I improve the reproducibility of my experiments?
Answer:
Inconsistent results in cell viability assays can be frustrating. Here are some common causes and solutions:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the results of viability assays.[7]
-
Drug Preparation and Storage: Improper handling of this compound can affect its potency.
-
Incubation Time: The duration of drug exposure is a critical parameter.
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity), and some may be more suitable for your specific cell line and experimental conditions.[8][9][10]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate). This ensures that cells are in the exponential growth phase during the experiment.[7]
-
Standardize Drug Preparation: Prepare fresh stock solutions of this compound and aliquot them for single use to avoid repeated freeze-thaw cycles. Ensure the solvent used (e.g., DMSO) is of high quality and used at a final concentration that does not affect cell viability.
-
Determine Optimal Incubation Time: Conduct a time-course experiment to identify the incubation time that yields the most significant and reproducible difference between treated and untreated cells.
-
Select the Appropriate Assay: Consider the mechanism of action of this compound. Since it can induce cell cycle arrest and senescence, an assay that measures metabolic activity like the resazurin reduction assay or MTT assay might be appropriate.[7][8][11] However, if you suspect apoptosis, an Annexin V/PI staining assay would be more informative.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic progestin that primarily acts by binding to and activating the progesterone receptor (PR).[1][2] This interaction can lead to a variety of downstream effects, including the modulation of gene expression, resulting in cell cycle arrest, senescence, and in some cases, apoptosis, thereby inhibiting the growth of hormone-sensitive cancer cells.[11][12]
Q2: Which signaling pathways are commonly associated with this compound resistance?
The development of resistance to this compound is often linked to the activation of pro-survival signaling pathways that bypass the need for hormonal stimulation. The two most frequently implicated pathways are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[4][13] Its constitutive activation can render cells independent of the inhibitory effects of this compound.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in transmitting extracellular signals to the nucleus to regulate cell proliferation, differentiation, and survival.[3][5][14] Aberrant activation of this pathway is a common mechanism of drug resistance in cancer.[6]
Q3: How can I establish a this compound-resistant cancer cell line in the lab?
A common method for developing a drug-resistant cell line is through continuous exposure to gradually increasing concentrations of the drug.[15][16][17]
Protocol for Establishing a this compound-Resistant Cell Line:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line using a standard cell viability assay.
-
Initial Low-Dose Exposure: Begin by culturing the cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration before proceeding to the next higher dose.
-
Monitor Resistance: Periodically, perform cell viability assays to determine the IC50 of the cell population. A significant increase in the IC50 value indicates the development of resistance.
-
Establish a Stable Resistant Line: Continue this process until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the original IC50) and maintain a stable growth rate.
-
Characterize the Resistant Line: Once a resistant line is established, it is crucial to characterize its phenotype and genotype. This includes confirming the level of resistance, assessing the expression of relevant proteins (e.g., PR, Akt, ERK), and potentially performing broader molecular analyses.
Q4: Are there any strategies to overcome this compound resistance?
Yes, several strategies are being explored to overcome this compound resistance:
-
Combination Therapy: Combining this compound with inhibitors of the PI3K/Akt/mTOR or MAPK/ERK pathways is a promising approach. This dual-targeting strategy can block the bypass signaling pathways that confer resistance. For instance, combining this compound with metformin, which has anti-cancer properties, is being investigated.[18]
-
Targeting Drug Efflux Pumps: For resistance mediated by increased drug efflux, co-administration of P-glycoprotein inhibitors could potentially restore sensitivity.
-
Hormonal Therapy Combinations: In some contexts, combining this compound with other hormonal agents like tamoxifen has been shown to be more effective than this compound alone.[19][20]
Data Presentation
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 260 | 24 | [21] |
| NTUB1 | Transitional Carcinoma | >10 (after 24h treatment) | 24 | [22] |
| NTUB1/P (Cisplatin-resistant) | Transitional Carcinoma | >10 (after 24h treatment) | 24 | [22] |
Note: Data on specific IC50 values for this compound resistance are limited in the provided search results. The table reflects available data. Researchers should empirically determine the IC50 for their specific parental and resistant cell lines.
Experimental Protocols
Cell Viability (Resazurin Reduction) Assay
This protocol is adapted from established methods for assessing cell viability.[7]
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Your cancer cell line
-
Complete culture medium
-
This compound
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (untreated cells and vehicle-only treated cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add Resazurin: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Measure Signal: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting
This protocol provides a general workflow for analyzing protein expression in cancer cell lines.[23][24][25][26]
Materials:
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PR, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Visualizations
Caption: Workflow for Investigating this compound Resistance.
References
- 1. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aapharma.ca [aapharma.ca]
- 13. cdn.techscience.cn [cdn.techscience.cn]
- 14. tmrjournals.com [tmrjournals.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Facebook [cancer.gov]
- 19. mdpi.com [mdpi.com]
- 20. news.cancerconnect.com [news.cancerconnect.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. This compound antagonizes cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Western blot analysis of tissues and cell lines [bio-protocol.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. origene.com [origene.com]
- 26. addgene.org [addgene.org]
Validation & Comparative
Validating Megestrol Acetate Efficacy in Hormone-Resistant Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of megestrol acetate's performance with current standard-of-care therapies for hormone-resistant prostate cancer, also known as castration-resistant prostate cancer (CRPC). The information is based on available preclinical and clinical data to assist in the evaluation of this compound as a potential therapeutic agent in this disease context.
Introduction
This compound (MA) is a synthetic progestin that has been investigated for the treatment of advanced prostate cancer, primarily before the advent of modern androgen receptor (AR)-targeted agents.[1][2] Its mechanism of action involves multiple pathways, including the suppression of luteinizing hormone (LH) release, direct anti-androgenic effects by blocking the androgen receptor, and inhibition of the 5α-reductase enzyme, which converts testosterone to the more potent dihydrotestosterone (DHT).[2][3] This guide will compare the efficacy of this compound with the modern AR inhibitor enzalutamide and the androgen synthesis inhibitor abiraterone acetate, based on key preclinical and clinical endpoints.
Mechanism of Action: A Comparative Overview
The following diagram illustrates the distinct mechanisms by which this compound, enzalutamide, and abiraterone acetate interfere with androgen receptor signaling in prostate cancer cells.
Caption: Comparative mechanisms of action of this compound, Enzalutamide, and Abiraterone Acetate.
Preclinical Efficacy Data
Direct head-to-head preclinical studies comparing this compound with enzalutamide or abiraterone acetate in CRPC models are limited. The following tables summarize available data for each compound from various studies to provide a comparative perspective.
Table 1: In Vitro Efficacy in Hormone-Resistant Prostate Cancer Cell Lines
| Parameter | This compound | Enzalutamide | Abiraterone Acetate (as Abiraterone) |
| Cell Lines Tested | Limited data in CRPC lines; older studies on LNCaP. | LNCaP, C4-2, VCaP, 22Rv1.[4] | LNCaP, VCaP. |
| Effect on Cell Proliferation | Inhibition observed, but may have agonist activity with AR mutations. | Potent inhibition of AR-positive CRPC cell growth.[5] | Inhibition of androgen-dependent proliferation. |
| Effect on PSA Expression | Can decrease PSA, but increases have also been reported, suggesting potential agonist activity.[6] | Potent suppression of PSA expression.[5] | Suppresses PSA by reducing androgen synthesis. |
| AR Binding Affinity | Lower affinity compared to DHT. | Approximately 8-fold higher affinity for AR than bicalutamide. | Does not directly bind AR; inhibits ligand synthesis. |
| 5α-Reductase Inhibition | Yes, demonstrated to decrease DHT levels in prostate tissue.[3] | No direct effect. | No direct effect. |
Table 2: In Vivo Efficacy in Hormone-Resistant Prostate Cancer Xenograft Models
| Parameter | This compound | Enzalutamide | Abiraterone Acetate |
| Animal Models | Limited data in CRPC xenograft models. | Castrated male mice with LNCaP/AR tumors.[5] | Castrated male mice with prostate cancer xenografts. |
| Tumor Growth Inhibition | Has shown some effect in inhibiting tumor growth. | Superior tumor growth inhibition compared to bicalutamide in a dose-dependent manner.[5] | Significant inhibition of tumor growth. |
| Effect on Serum PSA | Variable; can lead to PSA decline. | Significant and sustained reduction in serum PSA levels.[5] | Significant reduction in serum PSA levels. |
Clinical Efficacy in CRPC
While this guide focuses on preclinical models, a brief overview of clinical outcomes provides context for the preclinical data.
Table 3: Summary of Clinical Efficacy in CRPC Patients
| Parameter | This compound | Enzalutamide | Abiraterone Acetate |
| PSA Response Rate (≥50% decline) | ~14% in some older studies of heavily pretreated patients.[7] | 54% in post-chemotherapy setting (AFFIRM trial).[1] | 38% in post-chemotherapy setting (COU-AA-301 trial). |
| Median Overall Survival Benefit | Not clearly established in large randomized trials. | 4.8 months vs. placebo in post-chemotherapy setting (AFFIRM trial).[1] | 4.6 months vs. placebo in post-chemotherapy setting (COU-AA-301 trial). |
| Key Clinical Considerations | Limited efficacy; potential for paradoxical PSA increase.[6] | Well-established efficacy pre- and post-chemotherapy.[1] | Administered with prednisone to manage mineralocorticoid excess. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of anti-cancer agents in prostate cancer models.
1. In Vitro Cell Proliferation Assay (MTT/WST-1 Assay)
This protocol outlines a common method for assessing the effect of a compound on the proliferation of prostate cancer cell lines.
Caption: Workflow for an in vitro cell proliferation assay.
-
Cell Lines: LNCaP (androgen-sensitive), C4-2 or 22Rv1 (castration-resistant).
-
Seeding Density: Optimized for each cell line to ensure exponential growth throughout the experiment.
-
Treatment: Cells are treated with a range of concentrations of this compound, a positive control (e.g., enzalutamide), and a vehicle control (e.g., DMSO).
-
Assay Principle: MTT or WST-1 reagents are converted by metabolically active cells into a colored formazan product. The amount of color is proportional to the number of viable cells.
-
Data Analysis: Absorbance readings are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.
2. In Vivo Xenograft Tumor Growth Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of a compound in a mouse xenograft model of prostate cancer.
Caption: Workflow for an in vivo xenograft study.
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation: Castration-resistant prostate cancer cells (e.g., C4-2) are injected subcutaneously.
-
Treatment Groups: Typically include a vehicle control, this compound at one or more doses, and a positive control (e.g., enzalutamide).
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Changes in serum PSA levels.
-
Time to tumor progression.
-
-
Pharmacodynamic Endpoints:
-
Analysis of AR and downstream target expression in tumor tissue.
-
Measurement of intratumoral androgen levels.
-
Conclusion
This compound exhibits some preclinical and clinical activity in prostate cancer through its multi-faceted mechanism of action, including AR antagonism and 5α-reductase inhibition.[2][3] However, the available data, which is largely from an earlier era of prostate cancer treatment, suggests that its efficacy is modest compared to modern, highly potent agents like enzalutamide and abiraterone acetate. Furthermore, the potential for this compound to act as an agonist on mutated androgen receptors is a significant concern in the context of CRPC.
For researchers and drug development professionals, this compound may serve as a useful tool for studying the complexities of AR signaling and mechanisms of resistance. However, its direct therapeutic potential in a landscape dominated by more effective and specific agents appears limited. Future preclinical studies directly comparing this compound to current standards of care in well-characterized CRPC models would be necessary to definitively validate its efficacy and identify any specific patient populations that might benefit from its unique mechanistic profile.
References
- 1. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Heavily Pretreated Metastatic Castration-Resistant Prostate Cancer: An Old Answer for a New Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound (Megace) on steroid metabolism and steroid-protein binding in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Progressive prostate cancer associated with use of this compound administered for control of hot flashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Megestrol Acetate and Medroxyprogesterone Acetate in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Megestrol acetate (MA) and medroxyprogesterone acetate (MPA) are synthetic progestins that have been utilized as hormonal therapies in the management of advanced breast cancer for decades.[1][2] Both are derivatives of progesterone and exert their therapeutic effects primarily in hormone receptor-positive breast cancers, typically after other endocrine therapies like tamoxifen have failed.[1][3] This guide provides an objective comparison of their performance, supported by clinical trial data, to inform research and development in oncology.
Mechanism of Action
Both MA and MPA are progestational agents that function as agonists for the progesterone receptor (PR).[4][5] Their primary antitumor mechanism in breast cancer is believed to be multifactorial. A key proposed action involves the downregulation of estrogen receptors (ER), thereby interfering with the estrogen-driven growth of cancer cells.[1] By acting on the hypothalamic-pituitary axis, they can also suppress the secretion of gonadotropins, which in turn reduces the production of estrogens.[4][5] Additionally, they may have direct cytotoxic effects on tumor cells and some glucocorticoid activity.[4][5]
Caption: Simplified signaling pathway for MA and MPA in breast cancer.
Clinical Efficacy: A Randomized Comparison
A key prospective, randomized study directly compared the efficacy of MA and MPA in postmenopausal patients with advanced breast cancer, primarily following tamoxifen treatment.[3] The results highlight important differences in response rates, particularly concerning the site of metastasis.
Table 1: Comparative Efficacy of this compound vs. Medroxyprogesterone Acetate
| Endpoint | This compound (160 mg/day) | Medroxyprogesterone Acetate (1000 mg/day) |
|---|---|---|
| Overall Response Rate | 25% | 43% |
| Response in Bone Lesions | 12% | 45% |
| Median Progression-Free Survival | 15 months | 10 months |
| Median Overall Survival | 20 months | 16 months |
Data sourced from Willemse et al., European Journal of Cancer, 1990.[3]
While the overall survival and progression-free survival were not statistically different, MPA demonstrated a higher overall response rate, which was significantly more pronounced in patients with bone metastases.[3] It is suggested that equivalent dosages are approximately 160-200 mg for MA and 1000-1500 mg for MPA.[6]
Side Effect and Toxicity Profiles
The side effect profiles of the two drugs show considerable overlap but also distinct differences that can influence treatment selection. Toxicity was frequent with both agents.[3]
Table 2: Comparative Side Effect Profiles
| Side Effect Category | This compound (MA) | Medroxyprogesterone Acetate (MPA) |
|---|---|---|
| More Prevalent | Pyrosis (heartburn), Breathlessness.[3] | Hot flashes, Sweating, Tremors, Weight gain, Increased systolic blood pressure, Increased serum creatinine.[3] |
| Common to Both (>20%) | Increased appetite, Nausea, Dizziness.[3] | Increased appetite, Nausea, Dizziness.[3] |
| Significant Risks | Cushingoid symptoms (~25%), Thromboembolic events, Vaginal bleeding, Insomnia.[3][7] | Cushingoid symptoms (~25%), Thromboembolic events.[3] |
Data primarily sourced from Willemse et al., 1990, with supplemental data from other sources.[3][7]
MPA was associated with more pronounced progestational side effects, including weight gain and cardiovascular changes.[3] The risk of thromboembolic events was similar between the two drugs.[3]
Experimental Protocols
The following outlines the methodology of a key randomized clinical trial comparing MA and MPA, providing a template for future comparative studies.
Protocol: Randomized Comparison of MA vs. MPA in Advanced Breast Cancer
-
Objective: To compare the efficacy and toxicity of this compound versus medroxyprogesterone acetate in postmenopausal women with advanced breast cancer.[3]
-
Patient Population: Postmenopausal patients with histologically confirmed, advanced breast cancer, measurable or evaluable disease, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-3. Most patients had received prior hormonal therapy with tamoxifen.[3]
-
Study Design: A prospective, randomized, open-label, parallel-group study.[3]
-
Patient Screening: Patients meeting inclusion/exclusion criteria were enrolled.
-
Randomization: Patients were randomly assigned to one of two treatment arms.
-
Treatment:
-
Evaluation:
-
Tumor Response: Assessed every 3 months according to International Union Against Cancer (UICC) criteria.
-
Toxicity: Monitored and graded at regular intervals.
-
Survival: Progression-free and overall survival were calculated from the start of treatment.
-
-
-
Endpoints:
-
Primary: Overall response rate (complete + partial response).
-
Secondary: Duration of response, progression-free survival, overall survival, and toxicity.[3]
-
Caption: Workflow of a randomized trial comparing MA and MPA.
Conclusion and Research Implications
Both this compound and medroxyprogesterone acetate are effective second-line hormonal agents for advanced breast cancer. Clinical data suggests that while survival outcomes are comparable, MPA may offer a superior tumor response rate, especially in bone metastases, at the cost of more significant progestational and metabolic side effects.[3]
For researchers and drug development professionals, these findings underscore several key points:
-
The differential efficacy in specific metastatic sites warrants further investigation into the underlying biological mechanisms.
-
The distinct toxicity profiles suggest that patient selection is critical. MA might be preferred in patients where weight gain or fluid retention is a concern, whereas MPA's higher efficacy in bone lesions may be crucial for other patient cohorts.
-
There may be an opportunity to develop novel progestin-based therapies with improved receptor selectivity or better side-effect profiles.
-
Further studies, potentially with a cross-over design as has been suggested, could elucidate whether there is any cross-resistance between the two agents.[2]
References
- 1. The role of progestins in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A randomized comparison of this compound (MA) and medroxyprogesterone acetate (MPA) in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. [this compound in various doses in the treatment of metastatic breast carcinoma--clinical and endocrinologic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lbbc.org [lbbc.org]
A Comparative Analysis of Megestrol Acetate and Other Progestins for the Treatment of Cachexia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of megestrol acetate (MA) and other synthetic progestins, primarily medroxyprogesterone acetate (MPA), in the management of cachexia. Cachexia is a complex metabolic syndrome characterized by severe weight loss, anorexia, and muscle wasting, often associated with chronic diseases like cancer and AIDS.[1] This analysis synthesizes data on mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data from clinical trials.
Mechanism of Action
This compound, a synthetic derivative of progesterone, is the most widely investigated progestin for cachexia.[2][3] Its mechanism is multifactorial, involving both central and peripheral pathways to stimulate appetite and promote weight gain.[2]
-
Central Action: MA is believed to modulate neurotransmitters in the brain that regulate hunger.[2] It stimulates orexigenic neuropeptide Y, a potent appetite stimulant.[3]
-
Peripheral Action: MA exhibits anti-inflammatory and weak glucocorticoid activity.[4][5] It can inhibit the production and secretion of catabolic cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are key drivers of muscle wasting in cachexia.[4][6] By reducing systemic inflammation, MA helps to shift the body's metabolic state from catabolic (breaking down tissue) to anabolic (building tissue).[6]
Medroxyprogesterone acetate (MPA) shares a similar mechanism, acting as a progesterone receptor agonist to decrease the synthesis of pro-inflammatory cytokines and stimulate appetite.[3] Both MA and MPA are thought to be equivalent in their effectiveness for treating cancer-associated cachexia.[3]
Figure 1. Simplified signaling pathway of progestins in cachexia.
Comparative Efficacy
Clinical trials have established that both MA and MPA can improve appetite and lead to weight gain.[3] However, the quality of weight gain is a critical consideration, as it is often due to an increase in fat mass and fluid retention rather than metabolically active lean body mass.[3]
A network meta-analysis of 80 randomized controlled trials (RCTs) provided quantitative comparisons of various cachexia treatments. The data below is extracted from this analysis, showing the mean difference (MD) in total body weight (TBW) gain at 8 weeks compared to placebo.
Table 1: Comparative Efficacy on Weight Gain vs. Placebo
| Intervention | Mean Difference in TBW Gain (kg) | 95% Confidence Interval |
|---|---|---|
| High-Dose this compound (≥400 mg/day) | 2.66 | 1.47 to 3.85 |
| Medroxyprogesterone Acetate | 3.18 | 0.94 to 5.41 |
| Corticosteroids (e.g., Dexamethasone) | 6.45 | 2.45 to 10.45 |
(Data sourced from a network meta-analysis of 80 RCTs)[7]
While corticosteroids showed the most significant weight gain, their long-term use is limited by substantial side effects.[8] High-dose this compound and medroxyprogesterone demonstrated comparable efficacy in promoting weight gain.[7] Notably, one head-to-head trial found similar appetite enhancement between MA (800 mg/day) and dexamethasone, with non-significant trends favoring MA for weight gain.[9][10] However, some meta-analyses have concluded that MA does not consistently provide symptomatic improvement or significant weight gain in patients with advanced cancer.[11][12]
Comparative Safety and Side Effect Profile
The primary safety concern for progestins is an increased risk of thromboembolic events (e.g., deep vein thrombosis, pulmonary embolism).[13] This risk is particularly elevated at higher doses.[12]
Table 2: Key Adverse Events Associated with Progestins
| Adverse Event | This compound (MA) | Medroxyprogesterone Acetate (MPA) | Notes |
|---|---|---|---|
| Thromboembolic Events | Increased risk, especially at higher doses.[12] One trial reported a 5% incidence vs. 1% for dexamethasone.[9] | Similar risk profile to MA.[3] | A major dose-limiting toxicity for this class. |
| Adrenal Suppression | Can occur with chronic use due to glucocorticoid activity.[3] | Can occur.[3] | Requires monitoring, especially during stress or withdrawal. |
| Edema/Fluid Retention | Common side effect contributing to weight gain.[3] | Common side effect.[3] | Can be problematic for patients with cardiac or renal comorbidities. |
| Glucose Intolerance | Can exacerbate or induce diabetes.[13] | Less data available, but expected due to class effect. | Requires blood glucose monitoring in susceptible patients. |
In a direct comparison, this compound was associated with a higher rate of deep venous thrombosis than dexamethasone (5% vs 1%), though the difference was not statistically significant (P = .06).[10] Conversely, dexamethasone led to more corticosteroid-specific toxicities and a higher rate of treatment discontinuation.[9][10]
Representative Experimental Protocol: Randomized Controlled Trial
The following outlines a typical methodology for a clinical trial comparing progestins for cancer-associated cachexia, based on common elements from published studies.[9][14]
Objective: To compare the efficacy and safety of this compound vs. Medroxyprogesterone Acetate for the treatment of cancer-associated cachexia.
-
Study Design: A multi-center, randomized, double-blind, parallel-group controlled trial.
-
Patient Population:
-
Inclusion Criteria: Adults with advanced cancer; documented weight loss of >5% of pre-illness body weight over the preceding 6 months; patient-reported anorexia.
-
Exclusion Criteria: History of thromboembolic disease; uncontrolled diabetes; severe cardiac or renal dysfunction; life expectancy < 3 months.
-
-
Interventions:
-
Arm 1: this compound oral suspension, 800 mg once daily.
-
Arm 2: Medroxyprogesterone Acetate oral suspension, 500 mg once daily.
-
Duration: 12 weeks of treatment.
-
-
Primary Endpoints:
-
Change in body weight from baseline to week 12.
-
Change in appetite, assessed using a Visual Analog Scale (VAS).
-
-
Secondary Endpoints:
-
Change in lean body mass (measured by DEXA scan).
-
Quality of Life (assessed by EORTC QLQ-C30 questionnaire).
-
Incidence and severity of adverse events.
-
-
Statistical Analysis: An intention-to-treat analysis comparing the mean change in primary endpoints between the two arms using an independent t-test or ANCOVA, adjusting for baseline values.
Figure 2. A generalized experimental workflow for a clinical trial.
Conclusion
This compound and medroxyprogesterone acetate are established therapeutic options for cachexia, demonstrating comparable efficacy in stimulating appetite and promoting weight gain.[3][7] The primary benefits are improvements in appetite and body weight, although the weight gain is predominantly fat mass.[3] The selection between these agents often depends on local availability, cost, and formulation preferences, as their clinical profiles are largely similar.
The most significant risk associated with this class of drugs is thromboembolism, which necessitates careful patient selection and monitoring.[13] While effective for symptomatic relief of anorexia, their impact on overall quality of life and survival remains less certain, with some studies showing no definitive improvement.[12][15] Future research should focus on combination therapies that can address both appetite stimulation and the preservation or accretion of lean body mass to achieve more meaningful functional outcomes for patients with cachexia.
References
- 1. The science of this compound delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound in cachexia and anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding tumor anabolism and patient catabolism in cancer-associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of pharmacological cachexia interventions: systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Randomized comparison of this compound versus dexamethasone versus fluoxymesterone for the treatment of cancer anorexia/cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Systematic Review and Meta-Analysis of the Clinical Use of this compound for Cancer-Related Anorexia/Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is this compound helpful in treating cancer related anorexia or cachexia: Study [medicaldialogues.in]
- 13. hhs.texas.gov [hhs.texas.gov]
- 14. Randomized Phase III Clinical Trial of Five Different Arms of Treatment in 332 Patients with Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
In Vitro Efficacy of Megestrol Acetate in Combination with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of megestrol acetate when used in combination with the chemotherapeutic agent cisplatin. The available experimental data from peer-reviewed studies are summarized to inform future research and development in oncology.
Overview of Interaction: Antagonism
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the combined effect of megest-rol acetate and cisplatin on cancer cell lines.
| Cell Line | Treatment | Fold Increase in Cisplatin IC50 | p-value | Reference |
| NTUB1 (Cisplatin-sensitive) | 10 µM this compound (24h) | 1.4 | 0.03 | [Pu et al., 1998][1][2] |
| NTUB1/P (Cisplatin-resistant) | 10 µM this compound (24h) | 1.6 | 0.02 | [Pu et al., 1998][1][2] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a biological process by 50%. An increase in the IC50 value for cisplatin indicates a decrease in its cytotoxic efficacy.
Experimental Protocols
Microculture Chemosensitivity Assay
This assay was utilized to determine the cytotoxicity of cisplatin and this compound, both alone and in combination.
Objective: To measure the viability of cancer cells after exposure to therapeutic agents and determine the IC50 values.
Methodology:
-
Cell Plating: Cancer cells (e.g., NTUB1 and NTUB1/P) are seeded in 96-well microtiter plates at a specific density and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin, this compound, or a combination of both. Control wells receive a medium with the vehicle (e.g., DMSO) used to dissolve the drugs.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24 to 72 hours) to allow the drugs to exert their effects.
-
Viability Assessment: After incubation, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve. The interaction between the two drugs (synergism, additivity, or antagonism) can be evaluated using methods like the median effect analysis.
Mechanism of Antagonism
The antagonistic effect of this compound on cisplatin cytotoxicity is attributed to the upregulation of cellular detoxification mechanisms.[1][2]
Northern Blot Analysis for Metallothionein (MT) mRNA
This technique was used to measure the expression levels of MT mRNA, a key protein involved in detoxifying heavy metals like platinum.
Objective: To determine if this compound treatment alters the gene expression of metallothionein.
Methodology:
-
RNA Extraction: Total RNA is extracted from cancer cells treated with or without this compound.
-
Gel Electrophoresis: The extracted RNA is separated by size using agarose gel electrophoresis.
-
Blotting: The separated RNA is transferred from the gel to a solid membrane (e.g., nitrocellulose or nylon).
-
Hybridization: The membrane is incubated with a labeled probe specific for the MT mRNA sequence.
-
Detection: The signal from the labeled probe is detected, indicating the amount of MT mRNA present.
The study by Pu et al. (1998) found that MT transcript levels were significantly upregulated in both cisplatin-sensitive and -resistant cells after treatment with this compound.[1][2]
Glutathione (GSH) Level Measurement
Cellular glutathione levels, another important component of the cisplatin detoxification pathway, were also assessed.
Objective: To quantify the intracellular concentration of glutathione.
Methodology:
-
Cell Lysis: Cells are harvested and lysed to release intracellular components.
-
GSH Assay: The amount of GSH in the cell lysate is measured using a colorimetric or fluorometric assay. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically.
-
Normalization: The measured GSH levels are typically normalized to the total protein content of the cell lysate.
In the NTUB1/P (cisplatin-resistant) cell line, cellular GSH content was increased after exposure to this compound.[1][2]
Alternative Platinum-Based Drug Combination
To provide a point of comparison, a study on the combination of this compound with oxaliplatin , another platinum-based chemotherapeutic agent, in hepatocellular carcinoma cells (HepG2) also failed to demonstrate an enhancement of chemosensitivity. This suggests that the antagonistic or non-synergistic interaction may extend to other platinum analogs.
Conclusion
The currently available in vitro data strongly suggest that this compound antagonizes the cytotoxic effects of cisplatin in the tested cancer cell lines. This antagonism is mediated by the upregulation of cellular detoxification pathways, specifically involving metallothionein and glutathione. These findings have significant implications for the clinical use of this compound in patients receiving cisplatin-based chemotherapy, as it may potentially impair the therapeutic efficacy of the treatment. Further research is warranted to investigate this interaction in a broader range of cancer types and to explore strategies that could mitigate this antagonistic effect.
References
A Comparative Analysis of Megestrol Acetate and Tamoxifen in Oncology
An Objective Guide for Researchers and Drug Development Professionals
Megestrol acetate, a synthetic progestin, and tamoxifen, a selective estrogen receptor modulator (SERM), have long been integral components of endocrine therapy for hormone-sensitive cancers, primarily breast and endometrial carcinomas. While both agents modulate hormonal signaling pathways to exert their anti-neoplastic effects, their distinct mechanisms of action, clinical efficacy, and safety profiles warrant a detailed comparative analysis. This guide provides a comprehensive overview of their anti-cancer effects, supported by experimental data and detailed methodologies, to inform further research and drug development.
Mechanisms of Action: A Tale of Two Hormonal Modulators
This compound: A Progestational Approach
This compound primarily functions as a progesterone receptor agonist.[1] Its anti-cancer effects are believed to be mediated through several mechanisms. Firstly, it can alter the hormonal milieu, suppressing the production of hormones that some cancers depend on for growth.[2][3] Secondly, it may have a direct cytotoxic effect on cancer cells.[2][4] In endometrial cancer, this compound has been shown to induce irreversible G1 cell cycle arrest and cellular senescence by interacting with the progesterone receptor B (PR-B)/FOXO1 axis.[5]
Tamoxifen: A Selective Estrogen Receptor Modulator
Tamoxifen acts as a competitive antagonist of the estrogen receptor (ER) in breast tissue.[6][7] By binding to the ER, it blocks estrogen from promoting the proliferation of ER-positive breast cancer cells.[6] This antagonistic effect is the cornerstone of its efficacy in hormone receptor-positive breast cancer.[6] However, tamoxifen exhibits tissue-selective activity, acting as an estrogen agonist in other tissues such as the endometrium and bone.[6] This dual activity contributes to both its therapeutic benefits, like maintaining bone density, and its potential side effects, such as an increased risk of endometrial cancer.[6][7]
Head-to-Head: Clinical Efficacy in Breast and Endometrial Cancers
Clinical trials have extensively compared the efficacy of this compound and tamoxifen, particularly in the context of advanced breast cancer.
Breast Cancer
Multiple randomized clinical trials have compared this compound and tamoxifen as first-line or subsequent therapy for metastatic breast cancer. The data generally indicate comparable response rates between the two agents. For instance, one study involving 138 patients with recurrent or metastatic breast cancer reported objective response rates of 28% for this compound and 31% for tamoxifen.[8] Another study with 190 evaluable patients showed overall response rates of 35% for this compound and 42% for tamoxifen.[9] However, some studies have suggested that tamoxifen may offer advantages in terms of time to progression and overall survival.[8] A 5-year analysis of a phase III trial concluded that while response rates were similar, time to progression and overall survival significantly favored tamoxifen as a first-line therapy.[8]
| Clinical Trial Data: this compound vs. Tamoxifen in Advanced Breast Cancer | |||
| Study | Treatment Arms | Number of Patients | Objective Response Rate |
| Muss et al.[8] | This compound (160 mg/day) vs. Tamoxifen (20 mg/day) | 138 | 28% (MA) vs. 31% (TAM) |
| Morgan et al.[10] | This compound vs. Tamoxifen | 106 | Comparable for both agents |
| Ingle et al.[11] | This compound (150 mg/m²/day) vs. Tamoxifen (20 mg/day) | 55 | 14% (MA) vs. 26% (TAM) (not statistically significant) |
| A randomized study[12] | Tamoxifen (40 mg/day) vs. This compound (160 mg/day) vs. Combination | 184 | No significant difference between the three groups |
Endometrial Cancer
In advanced or recurrent endometrial carcinoma, both this compound and tamoxifen have demonstrated activity. A Gynecologic Oncology Group (GOG) study evaluated a regimen of alternating this compound and tamoxifen, reporting an overall response rate of 27%.[13] The response rate was notably higher in patients with well-differentiated (grade 1) tumors (38%).[13] While direct head-to-head comparisons in large randomized trials are less common than in breast cancer, hormonal therapy with progestins like this compound remains a standard treatment for advanced or recurrent endometrial cancer, with response rates in the range of 15% to 30%.[14] The combination with tamoxifen has been explored to potentially enhance efficacy.[14]
| Clinical Trial Data: Hormonal Therapy in Advanced Endometrial Cancer | |||
| Study | Treatment | Number of Patients | Overall Response Rate |
| GOG Phase II Trial[13][15] | Alternating this compound (160 mg/day) and Tamoxifen (40 mg/day) | 56 | 27% |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following provides an overview of the methodologies employed in the clinical trials cited in this guide.
Representative Clinical Trial Protocol for Advanced Breast Cancer Comparison
-
Study Design: Randomized, open-label, multicenter, phase III clinical trial.
-
Patient Population: Postmenopausal women with histologically confirmed, advanced (metastatic or locally recurrent) breast cancer. Patients were required to have measurable or evaluable disease. Hormone receptor status (ER and/or PR positive) was often an inclusion criterion.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either this compound or tamoxifen.
-
Treatment Regimens:
-
Assessments:
-
Tumor Response: Evaluated every 8-12 weeks using standardized criteria (e.g., RECIST or WHO criteria).
-
Toxicity: Monitored and graded according to standard toxicity criteria (e.g., NCI-CTC).
-
Survival: Time to progression and overall survival were recorded.
-
-
Statistical Analysis: The primary endpoint was typically the objective response rate. Secondary endpoints included time to progression, overall survival, and toxicity. Statistical comparisons between the two arms were performed using appropriate statistical tests (e.g., chi-square test for response rates, log-rank test for survival data).
Conclusion
Both this compound and tamoxifen are effective hormonal therapies for specific cancer types. Tamoxifen, with its well-defined mechanism as an ER antagonist in breast tissue, has been a mainstay in the treatment of ER-positive breast cancer. This compound, acting through the progesterone receptor, offers a valuable therapeutic option, particularly in endometrial cancer and as a subsequent line of therapy in breast cancer. While clinical trials in advanced breast cancer have shown comparable response rates, some evidence suggests a survival advantage for tamoxifen in the first-line setting. The choice between these agents depends on various factors, including the cancer type, hormone receptor status, prior treatments, and the patient's overall health and tolerance for potential side effects. Further research into the molecular mechanisms of resistance to these agents and the development of novel hormonal therapies remain critical areas of investigation in oncology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. This compound (Megace®) | Macmillan Cancer Support [macmillan.org.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. Tamoxifen - Wikipedia [en.wikipedia.org]
- 8. This compound versus tamoxifen in advanced breast cancer: 5-year analysis--a phase III trial of the Piedmont Oncology Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound v tamoxifen in advanced breast cancer: correlation of hormone receptors and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound v tamoxifen in advanced breast cancer in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized clinical trial of this compound versus tamoxifen in paramenopausal or castrated women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized comparison of the effects of tamoxifen, this compound, or tamoxifen plus this compound on treatment response and survival in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II trial of alternating courses of this compound and tamoxifen in advanced endometrial carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news.cancerconnect.com [news.cancerconnect.com]
- 15. researchgate.net [researchgate.net]
Megestrol Acetate in Preclinical Cancer Cachexia: A Comparative Guide to its Impact on Quality of Life
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of megestrol acetate's performance in preclinical cancer models, focusing on its impact on quality of life indicators. It objectively evaluates its efficacy against other emerging alternatives and presents supporting experimental data to inform future research and drug development in the management of cancer cachexia.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives, focusing on key quality of life indicators such as body weight, food intake, and inflammatory cytokine levels.
Table 1: Effect of this compound and Alternatives on Body Weight in Tumor-Bearing Rodent Models
| Treatment | Cancer Model | Animal Species | Dosage | Duration | Body Weight Change (vs. Control/Baseline) | Citation |
| This compound | MAC16 Adenocarcinoma | Mouse | 100 mg/kg/day | 14 days | Prevented weight loss | [1](2) |
| Anamorelin | Lewis Lung Carcinoma | Mouse | 3 mg/ml in drinking water | 19 days | Mitigated body weight loss | [3](4) |
| Ghrelin | Yoshida AH-130 Hepatoma | Rat | 500 nmol/kg/day | 5 days | Increased body weight (+13.0% ± 4.3%) | [5](6) |
| Mirtazapine | Pancreatic Cancer Xenograft | Mouse | 15 mg/kg/day | 28 days | Significantly heavier than control after 25 days | [7](8) |
Table 2: Effect of this compound and Alternatives on Food Intake in Tumor-Bearing Rodent Models
| Treatment | Cancer Model | Animal Species | Dosage | Duration | Food Intake Change (vs. Control/Baseline) | Citation |
| This compound | MAC16 Adenocarcinoma | Mouse | 100 mg/kg/day | 14 days | Increased food intake | [1](2) |
| Anamorelin | Lewis Lung Carcinoma | Mouse | 3 mg/ml in drinking water | 19 days | Increased food intake | [3](4) |
| Ghrelin | Yoshida AH-130 Hepatoma | Rat | 500 nmol/kg/day | 5 days | Increased food intake (66.0 ± 3.0 g vs. 41.4 ± 3.3 g in control) | [5](6) |
| Mirtazapine | Pancreatic Cancer Xenograft | Mouse | 15 mg/kg/day | 28 days | Significantly more food consumed than control after 21 days (3.95 ± 0.14 g vs 3.54 ± 0.10 g) | [7](8) |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in Preclinical Cancer Cachexia
| Cytokine | Cancer Model | Animal Species | This compound Effect | Citation |
| Interleukin-6 (IL-6) | Various Cancers | Human (clinical studies) | Downregulates synthesis and release | [9](10) |
| Tumor Necrosis Factor-alpha (TNF-α) | Various Cancers | Human (clinical studies) | Downregulates synthesis and release | [9](10) |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical assessment of quality of life are provided below.
Cancer Cachexia Mouse Model Establishment
A widely used method for inducing cancer cachexia in mice involves the subcutaneous or orthotopic implantation of tumor cells known to cause a wasting syndrome.
-
Cell Culture: Cachexia-inducing tumor cell lines (e.g., MAC16 adenocarcinoma, Lewis Lung Carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Inoculation: A specific number of viable tumor cells (e.g., 1 x 10^6 cells) are suspended in a sterile solution, such as phosphate-buffered saline (PBS), and injected subcutaneously into the flank of the mice.
-
Monitoring: Animals are monitored regularly for tumor growth, body weight, food and water intake, and overall health status. The onset of cachexia is typically characterized by a significant loss of body weight (excluding tumor weight).
Assessment of Quality of Life Parameters
-
Body Weight: Individual animal body weights are measured daily or every other day using a calibrated electronic scale. Tumor volume is estimated using caliper measurements (length x width^2 / 2) and tumor weight is calculated assuming a density of 1 g/cm^3. Carcass weight is determined by subtracting the tumor weight from the final body weight.
-
Food and Water Intake: Animals are housed in individual cages with pre-weighed food and water bottles. The amount of food and water consumed over a 24-hour period is determined by weighing the remaining food and water.
This test assesses neuromuscular function and overall physical strength, which is often compromised in cachectic animals.
-
Apparatus: A grip strength meter equipped with a wire grid or a horizontal bar.
-
Procedure: The mouse is held by the tail and allowed to grasp the grid or bar with its forelimbs. The mouse is then gently pulled backward in the horizontal plane until it releases its grip. The peak force exerted by the mouse is recorded. This is typically repeated for a set number of trials, and the average or maximum value is used for analysis.
This test evaluates exploratory behavior and general locomotor activity, which can be reduced due to cancer-induced fatigue and malaise.
-
Apparatus: An open field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure: Each mouse is individually placed in the center of the open field arena and allowed to explore freely for a defined period (e.g., 5-10 minutes). The tracking system records parameters such as total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and rearing frequency. A decrease in these parameters can indicate a decline in well-being.[11](12)
Elevated levels of pro-inflammatory cytokines are a hallmark of cancer cachexia. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify these cytokines in plasma.
-
Sample Collection: Blood is collected from the mice via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is stored at -80°C until analysis.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6).
-
The plate is washed, and any non-specific binding sites are blocked.
-
Plasma samples and a series of known standards are added to the wells and incubated.
-
After another wash step, a detection antibody (also specific for the cytokine, but labeled with an enzyme like horseradish peroxidase) is added.
-
Following incubation and washing, a substrate is added that reacts with the enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparing the readings to the standard curve.[13](14, 13)
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in cancer cachexia and the experimental workflow for evaluating anti-cachectic agents.
Caption: this compound Signaling Pathway in Cancer Cachexia.
Caption: Ghrelin/Anamorelin Signaling Pathway in Cancer Cachexia.
Caption: Mirtazapine Signaling Pathway in Cancer Cachexia.
Caption: Preclinical Evaluation Workflow for Anti-Cachectic Agents.
Conclusion
This compound has demonstrated efficacy in preclinical models of cancer cachexia by improving appetite and mitigating weight loss, at least in part through the downregulation of pro-inflammatory cytokines.[9](10) However, emerging alternatives such as the ghrelin receptor agonist anamorelin and the antidepressant mirtazapine also show promise in preclinical studies, with distinct mechanisms of action.[3](4, 2) The choice of therapeutic agent may depend on the specific characteristics of the cancer model and the desired quality of life outcomes. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of these agents and to elucidate the optimal therapeutic strategies for combating cancer cachexia.
References
- 1. Potentiation of ghrelin signaling attenuates cancer anorexia-cachexia and prolongs survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapy with anamorelin and a myostatin inhibitor is advantageous for cancer cachexia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Intervention of Mirtazapine on gemcitabine-induced mild cachexia in nude mice with pancreatic carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dam.upmc.com [dam.upmc.com]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Mirtazapine versus this compound in treatment of anorexia-cachexia in advanced cancer patients: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
Head-to-Head Comparison: Megestrol Acetate vs. Ghrelin Agonists for Anorexia-Cachexia Syndrome
Anorexia-cachexia syndrome (ACS), characterized by a significant loss of appetite and body mass, is a debilitating condition prevalent in patients with chronic diseases such as cancer and AIDS.[1] This guide provides a comprehensive comparison of two prominent pharmacological interventions for ACS: megestrol acetate and ghrelin agonists. We will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key studies, offering an objective resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound (MA)
This compound is a synthetic progestin, a derivative of the hormone progesterone.[2][3] Its precise mechanism in stimulating appetite is not fully understood but is thought to be multifactorial.[2][4] MA interacts with progesterone and glucocorticoid receptors, which may modulate the expression of genes involved in appetite and metabolism.[2][5] It is believed to stimulate appetite through both central and peripheral pathways, potentially by down-regulating the production and release of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, which are known to contribute to anorexia and cachexia.[3][5] Additionally, MA may increase the release of neuropeptide Y in the hypothalamus, a potent appetite stimulant.[5][6]
Ghrelin Agonists
Ghrelin agonists, such as anamorelin and capromorelin, are a newer class of drugs that mimic the action of ghrelin, the "hunger hormone."[7] Ghrelin is an endogenous peptide primarily produced in the stomach that stimulates appetite by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a) in the hypothalamus.[7][8] Activation of GHS-R1a initiates a signaling cascade that leads to the release of growth hormone (GH) from the pituitary gland and an increase in insulin-like growth factor 1 (IGF-1), promoting anabolism and muscle growth.[9] By stimulating this natural pathway, ghrelin agonists directly increase appetite and food intake.[7][10]
Clinical Efficacy
This compound
Multiple studies and meta-analyses have demonstrated the efficacy of this compound in improving appetite and promoting weight gain in patients with cancer- and AIDS-related cachexia.[1][11][12] A meta-analysis of 11 randomized controlled trials involving 1,142 cancer patients with ACS showed that MA significantly increased the likelihood of appetite improvement and weight gain compared to placebo.[1] However, some systematic reviews have noted that the weight gain is often modest and may not be sustained after discontinuation of the drug.[13][14]
Ghrelin Agonists
Clinical trials with ghrelin agonists, particularly anamorelin, have shown promising results in increasing appetite, body weight, and lean body mass in patients with cancer-related anorexia-cachexia.[15][16][17] In two large Phase III clinical trials (ROMANA 1 and ROMANA 2), anamorelin demonstrated significant increases in lean body mass and body weight, along with improvements in anorexia-cachexia symptoms in patients with non-small cell lung cancer.[18]
Quantitative Efficacy Data
| Parameter | This compound | Ghrelin Agonists (Anamorelin) | Source |
| Appetite Improvement | Relative Risk (RR) of 4.68 (95% CI: 3.25-6.76) vs. placebo in cancer patients. | Significant improvement in appetite scores reported in clinical trials.[15] | [1] |
| Weight Gain | Relative Risk (RR) of 2.17 (95% CI: 1.59-2.97) vs. placebo in cancer patients.[1] Overall pooled mean change of 0.75 kg in another meta-analysis.[13] | Significant increases in body weight observed in Phase III trials. | [1][13][18] |
| Lean Body Mass | Not consistently reported to improve lean body mass. | Significant increases in lean body mass demonstrated in Phase III clinical trials.[17][18] | [17][18] |
Safety and Side Effect Profile
This compound
The use of this compound is associated with a number of potential side effects, some of which can be serious.[19][20][21] The most concerning is an increased risk of thromboembolic events, such as deep vein thrombosis and pulmonary embolism.[19][22] Other common side effects include edema (fluid retention), hyperglycemia, and potential adrenal suppression with long-term use.[3][20][21]
Ghrelin Agonists
Ghrelin agonists have generally been well-tolerated in clinical trials.[23][24][25] The most commonly reported side effects are mild to moderate and include gastrointestinal symptoms such as nausea and diarrhea.[24][25] Some studies have also reported hyperglycemia as a potential side effect.[25]
Side Effect Comparison
| Side Effect | This compound | Ghrelin Agonists | Source |
| Thromboembolic Events | Increased risk.[19][22] | Not reported as a significant risk.[24][25] | [19][22][24][25] |
| Fluid Retention (Edema) | Common.[11][20] | Less common. | [11][20] |
| Hyperglycemia | Can occur.[20][21] | Can occur.[25] | [20][21][25] |
| Gastrointestinal Issues | Nausea, vomiting, and constipation can occur.[19][20] | Nausea and diarrhea are among the most common side effects.[24][25] | [19][20][24][25] |
| Adrenal Suppression | Potential with long-term use. | Not reported. | |
| Mood Changes | Can occur.[19][22] | Not commonly reported. | [19][22] |
Experimental Protocols
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating an anorexic agent.
Methodology of a Key this compound Meta-Analysis
A meta-analysis evaluating this compound in cancer patients with ACS included the following protocol:
-
Search Strategy: PubMed and Web of Science databases were searched from January 1966 to April 2013, along with abstracts from American Society of Clinical Oncology conferences.[1]
-
Selection Criteria: Randomized controlled trials (RCTs) comparing MA with a control group in cancer patients with ACS were included.[1]
-
Data Extraction and Analysis: Data from 11 RCTs with a total of 1,142 patients were included. The primary outcomes were weight gain and appetite improvement. Summary relative risks (RRs) and 95% confidence intervals (CIs) were calculated.[1]
Methodology of a Key Anamorelin Clinical Trial (ROMANA 1)
The ROMANA 1 trial, a Phase III study of anamorelin, followed this protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with advanced non-small cell lung cancer and cachexia.
-
Intervention: Patients received either 100 mg of anamorelin or a placebo orally once daily for 12 weeks.
-
Outcome Measures: Co-primary endpoints were the change from baseline in lean body mass and handgrip strength. Secondary endpoints included changes in body weight and patient-reported symptoms of anorexia-cachexia.
Conclusion
References
- 1. This compound in cancer patients with anorexia-cachexia syndrome: a meta-analysis - Zhan - Translational Cancer Research [tcr.amegroups.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. google.com [google.com]
- 4. This compound for cachexia–anorexia syndrome. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]
- 8. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Capromorelin (Entyce) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. This compound for treatment of anorexia-cachexia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for treatment of anorexia-cachexia syndrome | Cochrane [cochrane.org]
- 13. A Systematic Review and Meta-Analysis of the Clinical Use of this compound for Cancer-Related Anorexia/Cachexia [mdpi.com]
- 14. A Systematic Review and Meta-Analysis of the Clinical Use of this compound for Cancer-Related Anorexia/Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Anamorelin for cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. This compound (Megace®) | Macmillan Cancer Support [macmillan.org.uk]
- 21. Megestrol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. oncolink.org [oncolink.org]
- 23. Clinical review: The human experience with ghrelin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gutnliver.org [gutnliver.org]
- 25. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Megestrol Acetate and Metformin in the Management of Endometrial Neoplasia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of megestrol acetate and metformin for the treatment of endometrial neoplasia. It synthesizes experimental data on their efficacy, safety, and mechanisms of action, offering a comprehensive resource for understanding their respective and combined therapeutic potential.
Endometrial neoplasia, encompassing atypical endometrial hyperplasia and early-stage endometrial cancer, presents a growing clinical challenge. While this compound, a synthetic progestin, has been a longstanding treatment option, emerging evidence suggests that the combination of this compound with metformin, an oral hypoglycemic agent, may offer superior efficacy. This guide delves into the comparative performance of these therapeutic strategies, supported by data from clinical studies.
Comparative Efficacy of this compound and Metformin
Clinical studies have demonstrated that the combination of this compound and metformin may lead to higher complete response rates compared to this compound monotherapy in patients with atypical endometrial hyperplasia. One pilot study reported a complete response rate of 75% in the combination therapy group versus 25% in the this compound alone group.[1] Another prospective study showed a complete response rate of 76.7% with the combination therapy after nine months of treatment. A randomized controlled trial found that the 16-week complete response rate was higher in the metformin plus this compound group compared to the this compound-only group (34.3% vs 20.7%), with the difference being more significant in patients with atypical endometrial hyperplasia (39.6% vs 20.4%).[2]
While data on progression-free survival (PFS) and overall survival (OS) for the combination therapy are still emerging, studies on this compound monotherapy for recurrent or advanced endometrial carcinoma have shown a median PFS of 2.5 months and a median OS of 7.6 months.[3] For patients with grade 1 and 2 recurrent endometrial cancer treated with progestins (the majority with this compound), the median PFS was 15.7 months and the median OS was 25.9 months.[4]
| Efficacy Endpoint | This compound Monotherapy | This compound + Metformin | Study/Reference |
| Complete Response (CR) Rate (Atypical Endometrial Hyperplasia) | 25% | 75% | Shan et al. (Pilot Study) |
| Complete Response (CR) Rate (Atypical Endometrial Hyperplasia/Early Endometrial Cancer) | 71.4% (at 9 months) | 76.7% (at 9 months) | Prospective Study |
| 16-week Complete Response (CR) Rate (Atypical Endometrial Hyperplasia) | 20.4% | 39.6% | Randomized Controlled Trial[2] |
| Progression-Free Survival (PFS) (Recurrent/Advanced Endometrial Carcinoma) | 2.5 months | Data Emerging | Gynecologic Oncology Group Study[3] |
| Overall Survival (OS) (Recurrent/Advanced Endometrial Carcinoma) | 7.6 months | Data Emerging | Gynecologic Oncology Group Study[3] |
| Median PFS (Grade 1 & 2 Recurrent Endometrial Cancer) | 15.7 months | Data Emerging | Retrospective Chart Review[4] |
| Median OS (Grade 1 & 2 Recurrent Endometrial Cancer) | 25.9 months | Data Emerging | Retrospective Chart Review[4] |
Safety and Tolerability
The addition of metformin to this compound appears to be well-tolerated. The most common side effects associated with the combination therapy are gastrointestinal in nature, such as nausea, which are generally mild and transient. This compound monotherapy is associated with potential side effects including weight gain and a risk of thromboembolic events.
| Adverse Event | This compound Monotherapy | This compound + Metformin |
| Common Side Effects | Weight gain, fluid retention, thromboembolic events.[3] | Nausea and other mild gastrointestinal symptoms. |
| Serious Adverse Events | Grade 3 weight gain (>20%), Grade 3/4 hyperglycemia, potential for cardiovascular events.[3] | Generally well-tolerated with minimal severe side effects reported in studies. |
Mechanisms of Action
This compound and metformin exert their anti-neoplastic effects through distinct signaling pathways.
This compound: As a progestin, this compound binds to the progesterone receptor (PR), leading to the modulation of gene expression that inhibits the proliferation of endometrial cells. A key mechanism involves the interaction with progesterone receptor B (PR-B), which in turn upregulates the transcription factor FOXO1. FOXO1 plays a crucial role in cell cycle arrest and apoptosis.
Metformin: Metformin's anti-cancer properties are multifaceted. Indirectly, it lowers systemic insulin levels, which can reduce the stimulation of cancer cell growth. Directly, metformin activates AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. Furthermore, metformin can also activate FOXO1 through an AMPK-dependent mechanism, leading to enhanced anti-proliferative effects.
Signaling Pathway Diagrams
Figure 1: this compound Signaling Pathway
Figure 2: Metformin Signaling Pathway
Experimental Protocols
The methodologies employed in clinical trials comparing this compound and metformin are crucial for interpreting the findings. A representative example is the Phase II clinical trial NCT04576104.[5][6]
Study Design: A randomized, open-label clinical trial.
Patient Population: Patients with a diagnosis of endometrial intraepithelial neoplasia (EIN) or complex atypical hyperplasia.
Treatment Arms:
-
Arm 1: this compound (e.g., 80mg orally twice daily).
-
Arm 2: this compound (e.g., 80mg orally twice daily) plus metformin (e.g., 500mg orally twice daily).
Treatment Duration: Typically 3 to 6 months.
Assessment of Response:
-
Primary Endpoint: Pathological complete response, defined as the absence of hyperplasia or carcinoma in an endometrial biopsy or hysterectomy specimen.
-
Secondary Endpoints:
-
Progression-free survival.
-
Overall survival.
-
Changes in biomarkers (e.g., Ki-67, a marker of proliferation).
-
Adverse events.
-
Methodology for Biomarker Analysis:
-
Immunohistochemistry (IHC): To assess the expression of proteins such as estrogen receptor (ER), progesterone receptor (PR), PTEN, and markers of the PI3K-Akt-mTOR pathway (e.g., phosphorylated-S6K).
-
Tissue Biopsy: Endometrial biopsies are taken at baseline and after the treatment period to evaluate histological changes and biomarker expression.
Experimental Workflow
Figure 3: Clinical Trial Workflow
Conclusion
The available evidence suggests that the combination of this compound and metformin is a promising therapeutic strategy for endometrial neoplasia, potentially offering higher response rates than this compound alone. The distinct yet complementary mechanisms of action of these two drugs provide a strong rationale for their combined use. Further large-scale, randomized controlled trials are needed to definitively establish the long-term benefits of this combination therapy on progression-free and overall survival, and to further delineate its safety profile. For researchers and drug development professionals, the synergistic potential of targeting both hormonal and metabolic pathways represents a compelling avenue for future investigation in the management of endometrial cancer.
References
- 1. Treatment of advanced or recurrent endometrial adenocarcinoma with cyclophosphamide, doxorubicin, cis-Platinum, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin plus this compound compared with this compound alone as fertility-sparing treatment in patients with atypical endometrial hyperplasia and well-differentiated endometrial cancer: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose this compound in advanced or recurrent endometrial carcinoma: a Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Megestrol Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of megestrol acetate is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to personnel and the environment. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are recommended.
-
Eye Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield should be worn.[1]
-
Respiratory Protection: For procedures that may generate dust or aerosols, an air-purifying respirator with NIOSH/MSHA approval for dusts and mists may be necessary.[1]
-
Protective Clothing: A lab coat or other protective overgarment should be worn.[1]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2] Avoid direct contact with skin, eyes, and clothing.[1][3] After handling, wash hands thoroughly with soap and water.[2][4]
II. Disposal of Unused or Expired this compound
The preferred method for the disposal of unused or expired this compound is through a licensed pharmaceutical waste management service or a community drug take-back program.[5][6][7] These programs ensure that the pharmaceutical is disposed of in a compliant and environmentally sound manner.
In the absence of a take-back program, the following steps should be taken for disposal in a laboratory setting:
-
Deactivation/Inerting:
-
Containment:
-
Final Disposal:
Crucially, do not flush this compound down the toilet or drain. [4][7][9] This can lead to environmental contamination of waterways.[7] this compound is known to be persistent in water and soil.[4]
III. Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, and empty containers, must be disposed of as pharmaceutical waste.
-
Empty Containers: Puncture empty containers to prevent reuse and dispose of them in an authorized landfill.[4] Before discarding, scratch out all identifying information on the prescription label to protect personal health information.[6][8]
-
Contaminated PPE and Labware: Place all contaminated items in a designated, labeled waste container for pharmaceutical waste. This waste should be handled by a licensed waste management contractor for final disposal, likely through incineration.
IV. Spill Management and Disposal
In the event of a this compound spill, immediate action is required to contain and clean the area while ensuring personnel safety.
For Minor Spills (e.g., in a laboratory setting):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.[4]
-
Use dry clean-up procedures to avoid generating dust.[4] You can dampen the spilled material with water to prevent it from becoming airborne before sweeping.[4]
-
Collect the spilled material using a vacuum cleaner equipped with a HEPA filter or by carefully sweeping.[1][4]
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as pharmaceutical waste.[1][4]
-
Clean the spill area thoroughly with soap and water.[1]
For Major Spills:
-
Evacuate the area and alert emergency responders.[4]
-
Prevent the spillage from entering drains or waterways.[4]
-
Contain the spill using an inert absorbent material.[2]
-
Follow the guidance of emergency response personnel for cleanup and disposal.
V. Regulatory Considerations
All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][4] These regulations may vary by location, so it is essential to be familiar with the specific requirements in your area. The Resource Conservation and Recovery Act (RCRA) governs the disposal of solid and hazardous waste, and certain pharmaceuticals may be classified as RCRA hazardous waste.[10]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not widely published in publicly available safety data sheets, the following table summarizes key characteristics relevant to its environmental impact and safe handling.
| Parameter | Value/Information | Source |
| Persistence in Water/Soil | High | [4] |
| Bioaccumulation Potential | Medium | [4] |
| Mobility | Medium | [4] |
| Environmental Hazard | Classified as an environmentally hazardous substance, solid, N.O.S. | [4] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not typically provided in safety data sheets. The procedures outlined above represent the accepted best practices for the handling and disposal of this compound in a laboratory setting. The primary methods of disposal, incineration or burial in a licensed landfill, are performed by specialized waste management facilities.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. paipharma.com [paipharma.com]
- 2. paipharma.com [paipharma.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fda.gov [fda.gov]
- 6. oncolink.org [oncolink.org]
- 7. mskcc.org [mskcc.org]
- 8. dea.gov [dea.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. luriechildrens.org [luriechildrens.org]
Essential Safety and Operational Guidance for Handling Megestrol Acetate
This document provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Megestrol Acetate. The following guidelines are designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE) requirements, step-by-step handling procedures, and proper disposal methods.
Compound Hazard Overview:
This compound is a synthetic progestin with identified health hazards. It is considered a hazardous substance that may cause cancer and damage fertility or an unborn child.[1][2][3] Overexposure can affect a developing fetus and impair fertility.[4] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical and depends on the specific handling procedure and the physical form of the substance (solid powder vs. liquid suspension).
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (Solid) | Safety glasses with side-shields or chemical goggles.[1][3][5] | Chemical-resistant gloves (e.g., nitrile rubber).[6][7] | Lab coat.[8] | Not typically required if handled in a well-ventilated area or fume hood.[9] |
| Handling Large Quantities (Solid) or Generating Dust | Tightly fitting safety goggles or a face shield.[1][6] | Chemical-resistant gloves.[6] | Long-sleeved clothing, chemical-resistant apron, or full suit for large spills.[5][8] | A NIOSH-approved dust mask or respirator is necessary.[1][5] |
| Handling Liquid Suspensions | Safety glasses with side-shields or chemical goggles.[9] | Rubber gloves are recommended to minimize skin contact.[4] | Lab coat or other protective overgarment.[4] | Not normally required unless there is a potential for aerosol generation.[4] |
| Cleaning Spills | Chemical goggles and/or face shield.[1] | Chemical-resistant gloves.[8] | Full protective suit, boots.[8] | An appropriate respirator is required if dust is generated.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, light-resistant container in a dry, cool, and well-ventilated area.[5][6][8]
-
Keep it away from incompatible materials such as strong oxidizing agents.[6][8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation and Handling (Weighing and Solution Preparation):
-
All handling of solid this compound that could generate dust must be conducted in a designated area, such as a chemical fume hood or other ventilated enclosure.[6][8]
-
Before handling, ensure all required PPE is correctly worn.
-
Use tools and techniques that minimize dust generation (e.g., careful scooping rather than pouring).
-
When preparing solutions, add the solid to the liquid to minimize splashing.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][3]
3. Post-Handling Procedures:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][6][7]
-
Decontaminate all surfaces and equipment used.
-
Contaminated work clothing should be laundered separately.[1]
4. Spill Management:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material, avoiding dust generation. Dampening with water may be used to prevent dusting.[1]
-
Use a HEPA-filtered vacuum for cleanup if available.[1]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][6]
-
-
Large Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste materials (excess chemical, contaminated PPE, and cleaning materials) in clearly labeled, sealed containers.
-
-
Disposal Method:
Visualized Workflows and Logic
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
PPE Selection Logic for this compound
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. paipharma.com [paipharma.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. in.gov [in.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
